molecular formula C15H10O6 B3045478 3,6,2',3'-Tetrahydroxyflavone CAS No. 108239-98-1

3,6,2',3'-Tetrahydroxyflavone

Cat. No.: B3045478
CAS No.: 108239-98-1
M. Wt: 286.24 g/mol
InChI Key: KQRPHHDERPYSPX-UHFFFAOYSA-N
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Description

Context within Flavonoid Chemical Biology Research

Flavonoids are a vast and diverse group of secondary metabolites found throughout the plant kingdom. researchgate.net Structurally, they share a common C6-C3-C6 backbone, consisting of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C). researchgate.net Variations in the heterocyclic C ring classify flavonoids into several major subgroups, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. Flavones, the class to which 3,6,2',3'-Tetrahydroxyflavone belongs, are characterized by a double bond between the second and third carbon atoms and a ketone group at the fourth carbon position of the C ring.

The specific identity and properties of any given flavonoid are determined by the pattern of substitution on this basic structure, particularly the number and location of hydroxyl (-OH) groups. This compound is a distinct flavone (B191248) defined by the presence of four hydroxyl groups at specific positions on its aromatic rings. While the broader flavonoid family is the subject of extensive study in chemical biology, research focusing specifically on the 3,6,2',3'-isomer is limited. Its formal chemical identity is well-established, as detailed in public chemical databases.

Chemical Properties of this compound

PropertyValueSource
IUPAC Name2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-onePubChem biosynth.com
Molecular FormulaC15H10O6PubChem biosynth.com
Molecular Weight286.24 g/molPubChem biosynth.com
CAS Number108239-98-1PubChem biosynth.com

Significance in Natural Products Chemistry and Biological Sciences Research

The significance of flavonoids in natural products chemistry is immense, stemming from their structural diversity and widespread occurrence in plants, including edible fruits and vegetables. researchgate.net They are a focal point for the isolation and identification of novel compounds. The study of different isomers, such as the various tetrahydroxyflavones, is crucial as the specific arrangement of hydroxyl groups profoundly influences a molecule's biological activity. For example, isomers like 7,8,3',4'-tetrahydroxyflavone (B192514) and fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties. researchgate.netbiomolther.org

In the biological sciences, flavonoids are investigated for their potential health benefits. cymitquimica.com The activities of well-studied isomers provide a framework for the potential significance of lesser-known compounds like this compound. Research on related molecules has demonstrated effects such as the scavenging of free radicals, modulation of inflammatory pathways, and interaction with cellular signaling processes. biosynth.comcymitquimica.com For instance, some tetrahydroxyflavone isomers are studied for their potential in mitigating oxidative stress-related cell damage, which has implications in various research areas, including neuroprotection and cancer. biosynth.comcymitquimica.com Although direct biological data for this compound is not widely available, its structural similarity to other active flavonoids marks it as a compound of interest for future pharmacological and biochemical investigation.

Examples of Tetrahydroxyflavone Isomers

Compound NameIsomer StructureCAS Number
This compound3,6,2',3'-108239-98-1 biosynth.com
Fisetin3,7,3',4'-528-48-3 biomolther.org
Luteolin (B72000)5,7,3',4'-491-70-3
7,8,3',4'-Tetrahydroxyflavone7,8,3',4'-3440-24-2
3,5,6,2'-Tetrahydroxyflavone3,5,6,2'-3951-46-0 biosynth.com

Historical Perspectives and Evolution of Flavonoid Research

The history of flavonoid research dates back to the 1930s and has undergone significant evolution. Initially, a mixture of flavonoids from citrus peels was described as "vitamin P" for its ability to reduce capillary permeability and fragility, though this designation was later withdrawn. This early work sparked decades of investigation into the properties of these compounds.

For many years, the primary focus of flavonoid research was on their antioxidant capabilities, with studies centered on their ability to directly scavenge free radicals. biomolther.org While this is an important feature, contemporary research has revealed a much more complex picture of their mechanism of action. The modern perspective acknowledges that the biological effects of flavonoids extend far beyond simple antioxidation. It is now understood that flavonoids and their metabolites can interact with numerous molecular targets within cells, including a wide range of proteins and enzymes. They can modulate cellular signaling pathways, influence gene expression, and affect processes such as inflammation and cell proliferation. This evolved understanding has shifted the focus of research toward elucidating these specific molecular interactions to better comprehend the roles of flavonoids in both plant biology and human health.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-4-5-11-9(6-7)13(19)14(20)15(21-11)8-2-1-3-10(17)12(8)18/h1-6,16-18,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRPHHDERPYSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350980
Record name 3,6,2',3'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108239-98-1
Record name 3,6,2',3'-Tetrahydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Production Strategies of 3,6,2 ,3 Tetrahydroxyflavone

Natural Biosynthesis Pathways of Flavonoids

Flavonoids are synthesized in plants through a complex network of enzymatic reactions that begin with precursors from primary metabolism. The core structure of all flavonoids, a C6-C3-C6 carbon framework, is derived from the phenylpropanoid and polyketide pathways. proquest.comwikipedia.org

Phenylpropanoid Pathway as a Core Precursor Source

The journey to the flavonoid skeleton begins with the phenylpropanoid pathway, which provides one of the key building blocks. nih.gov This pathway starts with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. nih.govwikipedia.org A series of three enzymatic steps, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA. nih.govnih.gov

The key enzymes involved in this initial phase are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, deaminating L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in the formation of p-coumaroyl-CoA. nih.govnih.gov

This activated molecule, p-coumaroyl-CoA, serves as a crucial precursor for a wide array of natural products, including flavonoids, lignins, and stilbenes. wikipedia.orgnih.gov

Enzymatic Conversions in Flavone (B191248) Skeleton Formation

The formation of the characteristic three-ring flavonoid structure is initiated by the enzyme Chalcone (B49325) Synthase (CHS). nih.govwikipedia.org CHS is a type III polyketide synthase and represents the first committed enzyme in the flavonoid-specific pathway. wikipedia.orgnih.gov It catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway). oup.comfrontiersin.org This reaction forms a chalcone, specifically naringenin (B18129) chalcone, which is the open-chain precursor to the flavone skeleton. wikipedia.orgresearchgate.net

Following the synthesis of naringenin chalcone, the next key enzymatic steps are:

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone. nih.govnih.gov This reaction closes the heterocyclic C-ring, converting the open-chain naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. frontiersin.orgresearchgate.net In the absence of CHI, this cyclization can occur spontaneously, but the enzyme significantly increases the rate and ensures the correct stereochemistry. nih.gov

Flavone Synthase (FNS): To form a flavone from a flavanone, a double bond must be introduced into the C-ring. This desaturation is carried out by Flavone Synthase (FNS). There are two distinct types of FNS enzymes that catalyze this reaction: FNSI, a soluble Fe2+/2-oxoglutarate-dependent dioxygenase, and FNSII, a membrane-bound cytochrome P450 monooxygenase. kobe-u.ac.jpnih.gov Both convert flavanones like naringenin into flavones such as apigenin.

Divergence of Flavonoid Subclasses within Biosynthesis

The central flavonoid pathway branches at key intermediate points, leading to the vast diversity of flavonoid subclasses seen in nature. nih.gov Flavanones, such as naringenin, are critical branch point intermediates. nih.gov From naringenin, the pathway can diverge to produce flavones, isoflavones, flavonols, anthocyanins, and other related compounds. nih.govfrontiersin.org

The specific structure of 3,6,2',3'-Tetrahydroxyflavone indicates that further modifications, specifically hydroxylation reactions, must occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) or Fe(II)/2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov

The formation of this compound would require several hydroxylation steps on the basic flavone skeleton. Based on the general understanding of flavonoid biosynthesis:

The 3-hydroxy group is characteristic of flavonols, introduced by Flavanone 3-hydroxylase (F3H) to form a dihydroflavonol, followed by Flavonol Synthase (FLS). frontiersin.org

The 6-hydroxy group on the A-ring and the 2'- and 3'-hydroxy groups on the B-ring would be added by specific flavonoid hydroxylases (F6H, F2'H, F3'H). The precise order of these hydroxylation and desaturation steps can vary between plant species and determines the final product.

Metabolic Engineering Approaches for Enhanced Flavonoid Production

Due to their valuable biological activities, there is significant interest in producing flavonoids on a larger scale than what is possible through plant extraction. frontiersin.org Metabolic engineering of microorganisms offers a promising alternative, providing a sustainable and scalable platform for flavonoid biosynthesis. frontiersin.orgmdpi.com

Microbial Cell Factories for Flavonoid Biosynthesis

The reconstruction of plant biosynthetic pathways in microbial hosts, or "microbial cell factories," allows for the production of specific flavonoids from simple carbon sources like glucose. frontiersin.org This approach has numerous advantages, including faster production cycles and easier downstream processing compared to plant extraction. mdpi.com By introducing the necessary plant-derived genes (e.g., PAL, C4H, 4CL, CHS, CHI, FNS, and various hydroxylases) into a microbial chassis, researchers can engineer the organism to produce target flavonoids. mdpi.com

Host Strain Selection and Chassis Optimization

The choice of microbial host is a critical factor for the successful heterologous production of flavonoids. The most commonly used hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. kobe-u.ac.jpmdpi.com

Escherichia coli is a popular choice due to its rapid growth, well-understood genetics, and the availability of extensive genetic engineering tools. acs.org It has been successfully engineered to produce a variety of flavonoids, including flavanones and flavones. nih.gov

Saccharomyces cerevisiae , a GRAS (Generally Regarded As Safe) organism, is particularly advantageous for expressing membrane-bound plant enzymes like cytochrome P450s (e.g., C4H, FNSII, and other hydroxylases), which are often crucial for producing more complex flavonoids. chalmers.senih.gov

Chassis optimization is essential to maximize product yield. This involves modifying the host's native metabolism to support the engineered pathway. Key strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of essential precursors like malonyl-CoA and the aromatic amino acids L-phenylalanine or L-tyrosine is a common and effective strategy. chalmers.se

Codon Optimization: Plant genes often have different codon usage patterns than microbial hosts. Adapting the gene sequences to match the host's preferences can significantly improve protein expression and enzymatic activity. scienceopen.com

Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway is crucial to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. chalmers.se

Eliminating Competing Pathways: Deleting genes that encode for enzymes in competing metabolic pathways can redirect carbon flux towards flavonoid production. chalmers.se

Through these advanced metabolic engineering and synthetic biology approaches, microbial cell factories are becoming increasingly efficient at producing a wide range of valuable plant-derived flavonoids. frontiersin.orgnih.gov

Pathway Enzyme Engineering and Codon Optimization

Codon optimization is a common strategy to enhance the expression of heterologous genes in a host organism. By replacing rare codons in the gene sequence with codons that are more frequently used by the host's translational machinery, protein expression levels can be significantly increased. This is a crucial step when introducing plant-derived biosynthetic genes into microbial hosts like E. coli or yeast for flavonoid production.

Metabolic Flux Optimization and Precursor Supply Enhancement

A key challenge in metabolic engineering is to channel the flow of metabolites (metabolic flux) towards the desired product. This can be achieved by upregulating the expression of genes in the target pathway and downregulating genes in competing pathways.

Enhancing the supply of essential precursors is critical for high-yield production of flavonoids. The primary precursors for flavonoid biosynthesis are malonyl-CoA and p-coumaroyl-CoA, which is derived from the amino acid phenylalanine. Strategies to increase the intracellular pools of these precursors include overexpressing key enzymes in their respective biosynthetic pathways.

Elimination of Competitive Pathways and Feedback Inhibition

To maximize the carbon flux towards the desired flavonoid, it is often necessary to eliminate or downregulate competing metabolic pathways that drain the precursor pool. This can be achieved through gene knockouts or knockdown techniques like CRISPR-Cas9 or RNA interference (RNAi).

Feedback inhibition, where the final product of a pathway inhibits an early enzyme in the same pathway, can limit product accumulation. Identifying and engineering enzymes to be resistant to feedback inhibition is a common strategy to overcome this limitation and boost product yields.

Modular Co-culture Technology for Complex Biosynthetic Pathways

For complex, multi-step biosynthetic pathways, distributing the pathway into different modules within a microbial co-culture can be an effective strategy. researchgate.netrutgers.edunih.govresearchgate.net This approach, known as modular co-culture engineering, can reduce the metabolic burden on a single host and allow for the optimization of each module independently. researchgate.netrutgers.edu This strategy has been successfully used for the production of other flavonoids and could be envisioned for a complex molecule like this compound. researchgate.netnih.gov

Plant Metabolic Engineering for Flavonoid Accumulation

Metabolic engineering in plants offers an alternative to microbial production, allowing for the enhancement of flavonoid accumulation directly in the native organism or in a heterologous plant host. nih.gov

Transgenic Modification and Precision Genome Editing Techniques

Introducing new genes (transgenes) or modifying existing genes in plants can redirect metabolic pathways to increase the production of specific flavonoids. nih.gov Precision genome editing technologies, most notably CRISPR-Cas9, allow for targeted modifications of the plant genome, such as gene knockouts, insertions, or replacements, with high efficiency and specificity. These tools can be used to upregulate biosynthetic genes or downregulate competing pathways to enhance the accumulation of desired flavonoids.

Overexpression of Biosynthetic Genes and Transcription Factors

Overexpressing key structural genes in the flavonoid biosynthetic pathway, such as chalcone synthase (CHS) or flavonol synthase (FLS), can lead to increased production of the final flavonoid product. frontiersin.orgnih.gov

Transcription factors are master regulators that control the expression of multiple genes within a pathway. nih.govnih.gov Overexpressing specific transcription factors, such as those from the MYB or bHLH families, can simultaneously upregulate all the necessary structural genes for the biosynthesis of a particular class of flavonoids, leading to a significant increase in their accumulation. frontiersin.orgnih.govbiorxiv.org Identifying and utilizing transcription factors that specifically regulate the pathway leading to this compound would be a powerful strategy for enhancing its production in plants.

While these advanced techniques hold great promise, their application to this compound is contingent upon the foundational discovery and characterization of the specific genes and enzymes involved in its unique biosynthetic pathway.

Synthetic Biology Applications for Flavonoid Production

Synthetic biology offers a powerful and sustainable alternative to traditional chemical synthesis and plant extraction for producing flavonoids like this compound. nih.gov By harnessing microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, researchers can design and construct customized biosynthetic pathways for the targeted production of complex plant secondary metabolites. nih.govresearchgate.net This approach involves the strategic assembly of genetic parts, including enzymes, promoters, and regulatory elements, to create engineered microorganisms capable of converting simple sugars into high-value flavonoids. researchgate.net

Reconstruction of Heterologous Biosynthetic Pathways

The cornerstone of producing this compound in a microbial host is the reconstruction of its biosynthetic pathway far from its native plant source. nih.gov This process, known as heterologous expression, involves identifying, isolating, and transferring all the necessary genes encoding the biosynthetic enzymes into a suitable chassis organism. rsc.orgnih.gov

The biosynthesis of a flavone core structure begins with precursors from the host's central metabolism, typically L-phenylalanine or L-tyrosine. nih.gov A series of enzymes is required to construct the basic C6-C3-C6 flavonoid skeleton. genome.jp The initial steps involve the conversion of the precursor amino acid to p-coumaroyl-CoA, which then serves as a starter molecule. nih.gov This molecule is condensed with three molecules of malonyl-CoA, another common cellular metabolite, by chalcone synthase (CHS) to form naringenin chalcone. nih.gov Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI) to a flavanone (like naringenin) and desaturation by flavone synthase (FNS), yield the foundational flavone backbone. nih.govnih.gov

To achieve the specific hydroxylation pattern of this compound, a set of "tailoring" enzymes, primarily from the cytochrome P450 monooxygenase or 2-oxoglutarate-dependent dioxygenase families, must be introduced and co-expressed. nih.govnih.gov The production of this compound would necessitate the functional expression of the core pathway alongside specific hydroxylases capable of modifying the flavone scaffold at the C-3, C-6, C-2', and C-3' positions. The successful reconstruction of such a pathway requires careful selection of enzymes from various plant sources and their optimization for function within the microbial host. nih.gov

Table 1: Key Enzymes for Heterologous Biosynthesis of this compound

Enzyme Class Abbreviation Function Precursor Product
Phenylalanine Ammonia Lyase PAL Converts L-phenylalanine to cinnamic acid L-Phenylalanine Cinnamic acid
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid Cinnamic acid p-Coumaric acid
4-Coumaroyl-CoA ligase 4CL Activates p-coumaric acid p-Coumaric acid p-Coumaroyl-CoA
Chalcone Synthase CHS Condenses p-coumaroyl-CoA with 3x malonyl-CoA p-Coumaroyl-CoA, Malonyl-CoA Naringenin Chalcone
Chalcone Isomerase CHI Isomerizes chalcone to flavanone Naringenin Chalcone Naringenin
Flavone Synthase FNS Introduces double bond to form flavone Naringenin Apigenin
Flavanone 3-Hydroxylase F3H Hydroxylates C-3 position Flavanone Dihydroflavonol
Flavonoid 6-Hydroxylase F6H Hydroxylates C-6 position Flavone/Flavanone 6-Hydroxyflavonoid
Flavonoid 2'-Hydroxylase F2'H Hydroxylates B-ring C-2' position Flavone/Flavanone 2'-Hydroxyflavonoid

Design of Genetic Circuits for Biosynthesis Control

Simply introducing the pathway genes is often insufficient for high-yield production. The expression of multiple heterologous enzymes can impose a significant metabolic burden on the host cell, leading to poor growth and low product titers. nih.gov Synthetic biology addresses this challenge through the design and implementation of genetic circuits that precisely control the flow of metabolites through the engineered pathway. nih.gov

These circuits are composed of regulatory elements such as promoters of varying strengths, ribosome binding sites, and transcriptional terminators, which are used to fine-tune the expression level of each biosynthetic enzyme. By balancing enzyme expression, researchers can prevent the accumulation of toxic intermediates and redirect metabolic flux towards the final product. nih.gov

For the production of this compound, a genetic circuit could be designed to delay the expression of the specific hydroxylases until a sufficient pool of the flavone precursor has been synthesized. This can be achieved using inducible promoters that are activated by an external signal or by an intermediate of the pathway itself. Furthermore, dynamic sensor-regulator systems can be engineered to automatically adjust gene expression in response to changes in the cellular environment or metabolic state, ensuring robust and optimized production. nih.gov These advanced control strategies are critical for moving from simple pathway reconstruction to efficient and scalable biomanufacturing.

Combinatorial Biosynthesis for Novel Flavonoid Structures

Combinatorial biosynthesis is a synthetic biology strategy that leverages the functional diversity of enzymes to generate novel chemical structures that may not exist in nature. researchgate.net This approach involves creating artificial pathways by combining enzymes from different organisms or by using enzymes with broad substrate specificity. researchgate.net By mixing and matching different tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, with a core flavonoid-producing pathway, vast libraries of new flavonoid derivatives can be created. researchgate.net

In the context of this compound, combinatorial biosynthesis could be employed to explore alternative production routes or to synthesize novel analogues with potentially enhanced biological activities. For instance, by expressing a collection of different flavonoid hydroxylases from various plant species in a microbial host that produces a basic flavone like apigenin, it may be possible to screen for enzyme combinations that yield the desired 3,6,2',3'-hydroxylation pattern. This strategy not only provides a means to produce known target molecules but also serves as a powerful discovery engine for new-to-nature compounds. researchgate.net The elucidation of enzyme substrate promiscuity is particularly useful for designing alternative and more efficient routes to produce relevant molecules. researchgate.net

Chemical Synthesis and Derivatization Strategies for 3,6,2 ,3 Tetrahydroxyflavone

De Novo Chemical Synthesis Methodologies for Flavones

De novo synthesis offers the advantage of building the molecule from the ground up, allowing for the specific placement of functional groups. However, this often involves multi-step processes with challenges in regioselectivity and yield.

Multi-step Synthetic Routes for Flavone (B191248) Backbone Construction

The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton is the cornerstone of synthesizing 3,6,2',3'-tetrahydroxyflavone. Several classical and modern synthetic methods have been established for this purpose.

Key synthetic strategies include:

Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone structure. For the target molecule, a suitably protected 2,5-dihydroxyacetophenone could react with a protected 2,3-dihydroxybenzoic anhydride.

Baker-Venkataraman Rearrangement: This route involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. It is a widely used and versatile method. orientjchem.org

Claisen-Schmidt Condensation: This approach typically synthesizes chalcones, which are key precursors to flavanones and can be subsequently oxidized to flavones. nih.govresearchgate.net The condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) yields a 2'-hydroxychalcone (B22705), which can then be cyclized. For this compound, this would involve a 2',5'-dihydroxyacetophenone (B116926) and a 2,3-dihydroxybenzaldehyde (B126233), followed by cyclization and oxidation.

Palladium-Catalyzed Reactions: Modern synthetic chemistry has introduced palladium-catalyzed methods that offer efficient and atom-economic routes. orientjchem.orgnih.gov These can include oxidative cyclization of 2'-hydroxydihydrochalcones or double C-H activation processes to directly arylate chromones, providing an expedient pathway to the flavone core. nih.govresearchgate.net

Synthetic MethodKey PrecursorsCore Reaction TypeReference
Allan-Robinson Reactiono-Hydroxyaryl ketone, Aromatic anhydrideAcylation and condensation nih.gov
Baker-Venkataraman Synthesiso-Hydroxyacetophenone, Aromatic acid chloride/anhydrideEsterification followed by intramolecular rearrangement orientjchem.org
Claisen-Schmidt Condensation (via Chalcone)Substituted acetophenone, Substituted benzaldehydeAldol condensation followed by cyclization/oxidation researchgate.net
Palladium-Catalyzed Cyclization2'-Hydroxydihydrochalcones or Chromones/Arylboronic acidsOxidative C-H activation/cyclization nih.govresearchgate.net

Regioselective Hydroxylation and Functionalization Strategies

Achieving the specific 3,6,2',3'-hydroxylation pattern is a significant challenge. Regioselectivity—the ability to introduce a functional group at a specific position—is paramount.

Starting Material Selection: The most straightforward approach is to use starting materials that already contain the hydroxyl groups (or precursors like methoxy (B1213986) groups) in the correct positions. For example, starting with 2,5-dihydroxyacetophenone (for the A-ring) and 2,3-dihydroxybenzaldehyde (for the B-ring) and using protecting groups during synthesis.

Directed Ortho-Metalation (DoM): This technique allows for the specific functionalization of positions ortho (adjacent) to a directing group on an aromatic ring. It can be used to introduce hydroxyl groups or other functionalities that can later be converted to hydroxyls.

Transition-Metal-Catalyzed C-H Oxidation: Recent advances have demonstrated the ability of transition-metal catalysts (e.g., palladium, rhodium) to directly and regioselectively oxidize C-H bonds to C-O bonds. acs.orgacs.org This strategy can be applied to a pre-formed flavone skeleton to introduce hydroxyl groups at specific locations, such as the C6 position on the A-ring, which can be difficult to functionalize classically. researchgate.netnih.gov For instance, a 5,7-dihydroxyflavone can be regioselectively oxidized to a 5,6,7-trihydroxyflavone. acs.orgacs.org

Elbs Persulfate Oxidation: This classical method allows for the hydroxylation of a phenol (B47542) at the para-position. While less common for complex flavonoids, it remains a tool for introducing hydroxyl groups onto the aromatic rings.

Stereoselective Approaches in Flavonoid Synthesis

The term "flavone" implies an unsaturated C2-C3 bond, making the molecule planar at the heterocyclic C ring, and thus stereoselectivity at this position is not a concern. However, the synthesis often proceeds through flavanone (B1672756) intermediates, which do have a stereocenter at the C2 position. Furthermore, the introduction of the 3-hydroxyl group can involve stereoselective steps.

Asymmetric Cyclization: The base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone can be rendered enantioselective by using chiral bases or phase-transfer catalysts. nih.gov

Sharpless Asymmetric Dihydroxylation (SAD): This powerful method can be used to introduce two adjacent hydroxyl groups across a double bond with high stereocontrol. mdpi.comnih.gov It has been employed in the synthesis of flavan-3-ols by applying the dihydroxylation to a diarylpropene precursor, followed by cyclization. aphrc.org A similar strategy could be envisioned for creating the 3-hydroxy-flavanone intermediate en route to the final flavone.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture of a synthetic intermediate (e.g., a flavanone), allowing for the separation of the desired stereoisomer.

Semi-Synthetic Modification and Analogue Development of Flavonoids

Semi-synthesis starts with a naturally abundant flavonoid and chemically modifies it to produce the desired, often rarer, compound. This approach can be more efficient than a full de novo synthesis. For this compound, a potential starting material could be a more common flavonoid like quercetin (B1663063) or luteolin (B72000), which would require significant modification.

Chemical Derivatization Techniques for Flavonoid Skeletons

Chemical derivatization involves targeted reactions to alter the functional groups on the flavonoid scaffold. researchgate.net These modifications can improve properties or create novel analogues. researchgate.net

Acylation and Alkylation: Hydroxyl groups on a flavonoid can be converted to esters (acylation) or ethers (alkylation). researchgate.net These reactions can be used to protect hydroxyl groups during a synthetic sequence or to create derivatives with altered properties. For instance, selective acetylation can mask certain hydroxyl groups while leaving others free for further reaction. nih.govnih.gov

Glycosylation: Attaching sugar moieties to the flavonoid core is a common modification. researchgate.net Chemical glycosylation can be complex, often requiring protection-deprotection steps to ensure the sugar attaches to the correct hydroxyl group.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties and biological activity of the flavonoid.

Methylation/Demethylation: Many natural flavonoids exist in a methylated (methoxy) form. The synthesis of hydroxylated flavonoids may involve the demethylation of a methoxylated intermediate using reagents like boron tribromide (BBr₃). Conversely, selective methylation of hydroxyl groups can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. hebmu.edu.cn

Enzymatic Derivatization for Novel this compound Analogues

Enzymes offer unparalleled selectivity (regio-, chemo-, and stereoselectivity) for modifying complex molecules like flavonoids under mild conditions. mdpi.com

Enzymatic Acylation: Lipases are frequently used to catalyze the acylation of flavonoids, often with high regioselectivity for a specific hydroxyl group, particularly on a sugar moiety if the flavonoid is glycosylated. nih.govresearchgate.net This allows for the creation of lipophilic derivatives. For aglycones like this compound, specific lipases or esterases might be capable of selectively acylating one of the phenolic hydroxyls. researchgate.net

Enzymatic Glycosylation: Glycosyltransferases (GTs) are enzymes that transfer sugar molecules from an activated donor to an acceptor molecule. Using GTs can overcome the challenges of regioselectivity in chemical glycosylation, allowing for the precise attachment of sugars to specific hydroxyl groups on the flavonoid scaffold.

Enzymatic Hydroxylation/Methylation: Enzymes like cytochrome P450 monooxygenases can hydroxylate specific positions on the flavonoid rings. mdpi.com Similarly, O-methyltransferases (OMTs) can selectively methylate specific hydroxyl groups, offering a biological route to creating a library of analogues. oup.com

Enzymatic Polymerization: Enzymes such as laccases can be used to polymerize flavonoids, creating oligomeric structures with novel properties. publichealthtoxicology.com This could be applied to this compound to generate dimers or larger oligomers linked via C-C or C-O bonds.

Derivatization TypeReagent/Enzyme ClassPurpose/OutcomeReference
Chemical AcylationAcid anhydrides, Acyl chloridesProtection, Create ester analogues nih.gov
Chemical GlycosylationActivated sugar donorsCreate glycoside analogues researchgate.net
Enzymatic AcylationLipases, ProteasesRegioselective synthesis of lipophilic esters researchgate.net
Enzymatic GlycosylationGlycosyltransferases (GTs)Regio- and stereoselective synthesis of glycosides mdpi.com
Enzymatic PolymerizationLaccases, PeroxidasesSynthesis of flavonoid oligomers/polymers publichealthtoxicology.com
Promiscuous Halogenases for Flavonoid Modification

The introduction of halogen atoms into natural products is a key strategy in pharmaceutical research to enhance bioactive properties. nih.gov Enzymatic halogenation offers significant advantages over chemical synthesis, including high regio- and stereospecificity under simple reaction conditions. nih.gov A noteworthy advancement in this area is the identification of a promiscuous FAD-dependent halogenase, DklH, from the bacterium Frankia alni ACN14a. nih.gov This enzyme has demonstrated a remarkable ability to modify a wide array of flavonoid compounds. nih.gov

The DklH enzyme readily halogenates various classes of flavonoids, highlighting its potential utility for modifying scaffolds like this compound. nih.gov The biotransformation of flavonoids through halogenation can also be achieved using fungi and actinomycetes. mdpi.com This enzymatic approach is a powerful tool for generating new potential drug leads with improved efficacy. nih.gov

Table 1: Flavonoid Classes Modified by Halogenase DklH

Flavonoid Class Modified by DklH
Flavones Yes
Isoflavones Yes
Flavonols Yes
Flavanones Yes
Flavanonols Yes

Data derived from a study on the promiscuous FAD-dependent halogenase DklH. nih.gov

Structural Requirements for Enzymatic Substrate Recognition

The ability of an enzyme to act on a range of molecules is determined by its structural requirements for substrate recognition. For the promiscuous halogenase DklH, its broad substrate scope across different flavonoid classes suggests a degree of flexibility in its active site. nih.gov A homology model of DklH has been proposed to understand the mechanism of substrate recognition, which was further elucidated using a feeding approach with various flavonoid compounds. nih.gov This indicates that the general flavonoid C6-C3-C6 backbone is a key recognition feature. In contrast, other enzymes exhibit high specificity; for instance, the inhibition of pyridoxal (B1214274) phosphatase by flavonoids requires hydroxyl groups specifically at the 7 and 8 positions of the flavone scaffold, demonstrating strict structural requirements. nih.gov

Integration of Chemical and Enzymatic (Chemo-enzymatic) Synthesis

Chemo-enzymatic synthesis combines the efficiency and selectivity of biocatalysts with the versatility of chemical reactions to create complex molecules. frontiersin.orgnih.gov This integrated approach allows for the production of rare or expensive flavonoid derivatives. mdpi.com A typical strategy involves using chemical methods to synthesize an intermediate scaffold, which is then modified by enzymes. For example, linear oligosaccharides have been produced through chemical synthesis and subsequently subjected to enzymatic galactosylation to create more complex structures. nih.gov

For a compound like this compound, a chemo-enzymatic route could involve the chemical synthesis of the basic flavone backbone, followed by regioselective enzymatic modifications such as hydroxylation, methylation, or glycosylation to yield the final, highly functionalized molecule. mdpi.comfrontiersin.org This method leverages the strengths of both synthetic approaches to achieve efficient and targeted derivatization.

Novel Derivatization for Mechanistic Probes and Structural Diversification

The derivatization of the flavonoid core is essential for creating mechanistic probes and diversifying the structural landscape for drug discovery. acs.org By systematically altering the structure of a parent compound like this compound, researchers can probe its interactions with biological targets and elucidate its mechanism of action. acs.orgresearchgate.net

A notable example is the synthesis of various 3-hydroxyflavone (B191502) derivatives to act as carbon monoxide-photoreleasing molecules (photoCORMs). acs.org These molecular probes allow for the precise delivery of CO with high spatial and temporal control, facilitating the study of its gasotransmitter functions. acs.org Similarly, derivatized flavonoids are used in fluorescence spectroscopy studies to investigate binding interactions with proteins like human serum albumin (HSA), providing insight into the pharmacokinetics of these compounds. researchgate.net The interaction of luteolin, an isomer of this compound, with bovine serum albumin (BSA) and copper (II) ions has also been studied to understand how such complexes form and affect protein structure. acs.org

Introduction of Various Functional Groups for Biological Activity Studies

The biological activity of a flavonoid is profoundly influenced by the nature and position of its functional groups. researchgate.net The four hydroxyl groups on the this compound backbone are critical to its biochemical properties, particularly its ability to scavenge free radicals. ontosight.ai

Strategic introduction of different functional groups allows for the systematic study of structure-activity relationships. For instance, the antioxidant activity of flavonoids is often correlated with the number of hydroxyl groups. nih.gov Synthetic strategies have been developed to introduce groups such as ethynyl (B1212043) and nitrile moieties onto the flavonoid ring system using palladium-catalyzed coupling reactions. acs.org The bioactivity of the flavonoid fisetin (B1672732) is attributed not only to its hydroxyl groups but also to the carbonyl group at position 4 and the double bond between carbons C2 and C3. researchgate.net Modifying these sites can significantly alter the compound's therapeutic profile.

Table 2: Impact of Functional Groups on Flavonoid Properties

Functional Group Potential Impact
Hydroxyl (-OH) Enhances antioxidant and anti-inflammatory activity. nih.gov
Methoxy (-OCH3) Increases lipophilicity, potentially altering bioavailability and cell membrane interaction. smolecule.comuni-greifswald.de
Glycosyl Improves water solubility and stability. smolecule.comcas.cz
Halogen (e.g., -Cl, -Br) Can improve bioactive properties and drug-like characteristics. nih.gov

Strategies for Glycosylation and Methylation of Flavonoids

Glycosylation and methylation are common and crucial modifications in the biosynthesis and derivatization of flavonoids. mdpi.comcas.cz These reactions increase structural diversity and can significantly modulate the physicochemical and biological properties of the parent compound. smolecule.comcas.cz

Glycosylation , the attachment of sugar moieties, generally enhances the water solubility and stability of flavonoids. smolecule.com This process is catalyzed by glycosyltransferases (GTs), which often target the hydroxyl groups at positions 3 or 7. cas.cznih.gov For this compound, the 3-hydroxyl group is a probable site for glucosylation. smolecule.com

Methylation , the addition of a methyl group, is catalyzed by O-methyltransferases (OMTs) and typically increases the lipophilicity of the flavonoid. smolecule.comuni-greifswald.de This can affect how the molecule interacts with cell membranes and metabolic enzymes. uni-greifswald.de In flavonoids structurally similar to this compound, methylation often occurs at the 3'- or 4'-hydroxyl positions. smolecule.com These derivatization strategies are vital for optimizing flavonoids for therapeutic applications. acs.orgcas.cz

Molecular Mechanisms of Action of 3,6,2 ,3 Tetrahydroxyflavone at the Cellular Level

Interactions with Cellular Signaling Pathways

There is currently no specific scientific evidence available to detail the interactions of 3,6,2',3'-Tetrahydroxyflavone with the following critical cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. While many flavonoids are known to inhibit NF-κB activation, no studies have been found that specifically investigate or document the effect of this compound on this pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are key pathways that translate extracellular signals into cellular responses, governing processes like cell proliferation, differentiation, and apoptosis. Research specifically linking this compound to the modulation of any of the MAPK signaling pathways is not present in the current body of scientific literature.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is fundamental to cell growth, metabolism, and survival. As noted, a non-academic source suggests an interaction, but there is a lack of peer-reviewed scientific studies to substantiate or detail how this compound may influence the components of this pathway smolecule.com.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus to regulate gene expression, particularly in the immune system. There are no available research findings on the impact of this compound on JAK2, STAT1, or STAT2 activation or signaling.

Enzyme Interaction and Activity Modulation

Specific enzymatic targets of this compound have not been extensively characterized in published research.

Matrix Metalloproteinase-13 (MMP-13), or collagenase 3, plays a critical role in the degradation of the extracellular matrix and is implicated in conditions like arthritis and cancer metastasis. No scientific data could be found that demonstrates or discusses the ability of this compound to inhibit the expression or activity of MMP-13.

Summary Table of Findings

SectionOutline TopicResearch Findings for this compound
4.1.1. Modulation of NF-κB Signaling PathwayNo specific data available.
4.1.2. Regulation of MAPK Signaling PathwayNo specific data available.
4.1.3. Influence on PI3K/Akt/mTOR PathwaysA single, non-peer-reviewed source makes a general claim without providing data smolecule.com.
4.1.4. Impact on JAK2/STAT1/2 PathwaysNo specific data available.
4.2.1. Inhibition of MMP-13 ExpressionNo specific data available.

Modulation of Cyclooxygenase Activities

Flavonoids, a broad class of polyphenolic compounds, are known to modulate the activities of various enzymes, including cyclooxygenases (COX). nih.gov The compound 6,7,3',4'-Tetrahydroxyflavone, a structural isomer of this compound, has been noted for its inhibitory action on enzymes like cyclooxygenases, which are involved in inflammatory processes. cymitquimica.com Similarly, the flavonoid fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) inhibits the cyclooxygenase-2 pathway. researchgate.net Kaempferol, another related flavonoid, also demonstrates anti-inflammatory properties through the modulation of the cyclooxygenase pathway. nih.gov The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX). nih.gov

Influence on Antioxidant Enzyme Systems

This compound is recognized for its potent antioxidant properties, which allow it to neutralize free radicals and mitigate oxidative stress. biosynth.com This activity is a hallmark of many flavonoids, which can enhance the activity of antioxidant enzymes. The antioxidant system in biological systems can be enzymatic, involving key players like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). nih.gov Flavonoids such as 7,3',4',5'-Tetrahydroxyflavone have been shown to scavenge reactive oxygen species (ROS) and boost the activity of antioxidant enzymes like superoxide dismutase. This enhancement of the cellular antioxidant defense is a critical mechanism through which these compounds protect cells from oxidative damage.

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, generating reactive oxygen species (ROS) in the process. medchemexpress.comfarmaciajournal.com Several tetrahydroxyflavone isomers have demonstrated significant inhibitory activity against xanthine oxidase. For instance, 7,8,3′,4′-Tetrahydroxyflavone is a potent inhibitor of xanthine oxidase (XOD) with an IC50 value of 10.488 µM. medchemexpress.com Studies on extracts containing various flavones, including a 4'-tetrahydroxyflavone, have shown potent XO inhibition, which is often attributed to the 3'-4'-OH structure. farmaciajournal.com The inhibitory activity of flavonoids on xanthine oxidase is a key aspect of their potential health benefits, as excessive XO activity can lead to conditions like gout and is associated with oxidative stress. farmaciajournal.comnih.govscialert.net The flavonoid luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone) has also been identified as a significant inhibitor of xanthine oxidase. scialert.netnih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Flavonoids

CompoundIC50 Value (µM)Type of InhibitionSource
7,8,3′,4′-Tetrahydroxyflavone10.488Not specified medchemexpress.com
Okanin0.076Noncompetitive nih.gov
Melanoxetin0.274Competitive nih.gov
Allopurinol (Reference Drug)4.784Not specified nih.gov
Quercetin (B1663063)6.0Not specified farmaciajournal.com
Isorhamnetin5.3Not specified farmaciajournal.com

Gene Expression and Transcriptional Regulation

The influence of flavonoids extends to the regulation of gene expression and various transcriptional pathways, playing a role in cellular processes ranging from inflammation to cancer progression.

Modulation of c-Fos/AP-1 Pathways

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli. europa.eu It is a dimeric complex typically composed of proteins from the Fos and Jun families (e.g., c-Fos/c-Jun). nih.govresearchgate.net AP-1 activity is linked to cellular proliferation, apoptosis, and transformation. europa.eu Research on oral cancer has shown that c-Fos/JunD is a prevalent AP-1 complex in cancerous tissues, suggesting a role for these transcription factors in carcinogenesis. core.ac.uk The intermediate filament protein lamin A/C can suppress AP-1 function through a direct interaction with c-Fos. nih.gov Flavonoids like luteolin have been shown to control multiple signaling pathways, including the AP-1 pathway, to exert their anti-inflammatory effects. ekb.eg

Transcriptional Control of Pro-inflammatory Mediators

This compound is involved in modulating inflammation, which includes influencing the transcription of pro-inflammatory mediators. biosynth.com Flavonoids can inhibit the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK. For example, the flavonoid fisetin has been shown to suppress NF-κB activation induced by various inflammatory agents, which in turn down-regulates the expression of NF-κB-regulated gene products involved in inflammation, such as COX-2. nih.gov Similarly, luteolin can counteract the production of pro-inflammatory mediators by inhibiting MAPKs and related transcription factors like AP-1 and NF-κB. mdpi.com This transcriptional control is a key mechanism behind the anti-inflammatory properties of many flavonoids. ekb.egnih.gov

Impact on Tumor Suppressor Genes and Oncogenes Expression

Flavonoids can influence the balance between tumor suppressor genes and oncogenes, which is critical in cancer prevention and therapy. nih.govmdpi.comresearchgate.net Proto-oncogenes normally help cells grow and divide, but when mutated, they can become oncogenes that drive uncontrolled cell growth. cancer.org Tumor suppressor genes, on the other hand, slow down cell division or induce cell death. cancer.org Flavonoids have been reported to block the expression of oncogenes and activate tumor suppressor genes. nih.gov For instance, fisetin down-regulates the expression of gene products involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., cyclin D1, c-Myc), which are often regulated by oncogenic pathways. nih.gov The interplay between oncogenes and tumor suppressor genes is a crucial aspect of cancer biology, and the ability of flavonoids to modulate their expression highlights their therapeutic potential. mdpi.com

Cellular Homeostasis and Stress Response Pathways

This compound has been noted for its influence on fundamental cellular processes, including those that govern cell survival, proliferation, and the response to stressors. nih.gov Its interactions with various cellular components enable it to modulate signaling pathways critical for maintaining cellular balance. Research indicates that its biological activities extend to anticancer, anti-inflammatory, and antioxidant effects. nih.gov

The structure of this compound, featuring multiple hydroxyl groups, is pivotal to its potent antioxidant capabilities. These functional groups enable the compound to effectively neutralize free radicals and other reactive oxygen species (ROS), thereby mitigating oxidative stress within biological systems. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is implicated in a variety of pathological conditions. By scavenging these reactive species, this compound helps to protect cellular components, such as proteins, lipids, and nucleic acids, from oxidative damage. nih.gov

The primary mechanisms by which flavonoids, including this specific tetrahydroxyflavone, exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov These processes result in the formation of a more stable and less reactive flavonoid radical. nih.gov While direct studies on this compound's specific interactions with antioxidant enzymes are limited, related tetrahydroxyflavones have been shown to enhance the activity of enzymes like superoxide dismutase (SOD) and catalase, which are crucial components of the cellular antioxidant defense system. nih.gov

Table 1: Antioxidant Mechanisms of Flavonoids

Mechanism Description Key Molecular Interactions
Radical Scavenging Direct neutralization of reactive oxygen species. nih.gov Donation of a hydrogen atom or an electron from the hydroxyl groups to the ROS. nih.gov
Metal Ion Chelation Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS. Formation of complexes with metal ions, preventing them from participating in redox reactions.

| Enzyme Modulation | Influencing the activity of enzymes involved in ROS production and detoxification. nih.gov | Potential inhibition of pro-oxidant enzymes and enhancement of antioxidant enzymes. nih.gov |

Evidence suggests that this compound can inhibit tumor growth through mechanisms that include the induction of cell cycle arrest. nih.gov While specific studies on this particular isomer are not abundant, research on structurally similar flavonoids provides insight into the potential pathways involved. For instance, the flavonoid fisetin (3,3',4',7-tetrahydroxyflavone) has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. nih.gov

In some cancer cell lines, fisetin treatment leads to a G1 phase arrest, which is associated with a decrease in the levels of cyclins D1, D2, and E, and their activating partners, cyclin-dependent kinases (CDKs) 2, 4, and 6. nih.gov Concurrently, an induction of CDK inhibitors such as p21/WAF1 and p27/KIP1 is observed. nih.gov In other cancer cells, a G2/M phase arrest is induced, accompanied by decreased protein levels of CDK1 and its upstream regulator CDC25C. nih.govnih.gov The phosphorylation state of the retinoblastoma protein (Rb) is also a key target, with a shift from a hyper-phosphorylated (active) to a hypo-phosphorylated (inactive) state, which prevents the cell from progressing through the G1/S checkpoint. nih.gov

Table 2: Key Molecular Targets in Flavonoid-Induced Cell Cycle Arrest

Target Protein Function in Cell Cycle Effect of Flavonoid Treatment (Inferred)
Cyclin-Dependent Kinases (CDKs) Drive the cell cycle through different phases. nih.govplos.org Inhibition of CDK2, CDK4, and CDK6 activity. nih.gov
Cyclins Regulate the activity of CDKs. nih.gov Downregulation of Cyclin D1, D2, and E. nih.gov
CDK Inhibitors (p21, p27) Block the activity of CDK/cyclin complexes. nih.gov Upregulation of p21 and p27 expression. nih.gov

| Retinoblastoma Protein (Rb) | Controls the G1/S phase transition. nih.gov | Increased hypophosphorylation, leading to cell cycle arrest. nih.gov |

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound is reported to induce apoptosis in cancer cells. nih.gov The molecular mechanisms underlying this effect likely involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.orgnih.gov Flavonoids like fisetin have been shown to modulate the expression of these proteins, leading to a decrease in the ratio of anti-apoptotic to pro-apoptotic proteins. nih.govnih.gov This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. researchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and the cleavage of cellular substrates, culminating in cell death. nih.govresearchgate.net

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8. nih.gov Caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, which in turn activates the intrinsic pathway. thermofisher.com Studies on fisetin have demonstrated its ability to activate caspases-3, -8, and -9, and induce the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.govthno.org

Table 3: Components of Apoptotic Pathways Modulated by Flavonoids

Pathway Component Role in Apoptosis Observed Effects of Related Flavonoids
Bcl-2 Family Proteins Regulate mitochondrial membrane permeability. frontiersin.orgnih.gov Downregulation of Bcl-2 and upregulation of Bax. nih.govnih.gov
Cytochrome c Initiates apoptosome formation. researchgate.net Release from mitochondria into the cytosol. researchgate.net
Caspases Execute the apoptotic program. nih.gov Activation of caspase-3, -8, and -9. nih.govthno.org

| PARP | Involved in DNA repair; cleavage is a hallmark of apoptosis. nih.gov | Cleavage by activated caspase-3. nih.gov |

The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and wound healing, but it is also co-opted by cancer cells to acquire migratory and invasive properties, facilitating metastasis. dovepress.com A key feature of EMT is the loss of epithelial characteristics, such as cell-cell adhesion mediated by E-cadherin, and the gain of mesenchymal features, including increased motility and the expression of proteins like N-cadherin and vimentin. researchgate.netnih.gov The reversal of EMT, known as mesenchymal-epithelial transition (MET), is a potential therapeutic strategy to inhibit cancer metastasis. dovepress.com

While direct studies on the effect of this compound on EMT are scarce, research on other flavonoids suggests a potential role in modulating this process. Luteolin, another tetrahydroxyflavone, has been shown to regulate EMT markers in gastric cancer cells by promoting the expression of E-cadherin while inhibiting the expression of N-cadherin and vimentin. nih.gov This effect is often mediated through the inhibition of signaling pathways that are known to induce EMT, such as the PI3K/Akt pathway. nih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix and are critically involved in cancer cell invasion and metastasis, processes closely linked to EMT. wikipedia.org Some MMPs can also cleave E-cadherin, directly contributing to the loss of cell-cell adhesion. oncotarget.com Flavonoids have been shown to inhibit the expression and activity of MMPs, such as MMP-2 and MMP-9, which could be another mechanism by which they interfere with the EMT program. oncotarget.com

Table 4: Molecular Markers and Mediators of EMT Influenced by Flavonoids

Molecule Role in EMT Potential Effect of this compound (Inferred)
E-cadherin Maintains epithelial cell-cell adhesion. researchgate.netnih.gov Upregulation of expression, strengthening cell-cell junctions. nih.gov
N-cadherin Promotes cell motility and is a marker of mesenchymal phenotype. researchgate.netnih.gov Downregulation of expression. nih.gov
Vimentin An intermediate filament protein characteristic of mesenchymal cells. Downregulation of expression. nih.gov

| Matrix Metalloproteinases (MMPs) | Degrade the extracellular matrix, facilitating invasion. wikipedia.org | Inhibition of expression and/or activity of MMP-2 and MMP-9. oncotarget.com |

Structure Activity Relationship Sar and Computational Studies of 3,6,2 ,3 Tetrahydroxyflavone

Systematic SAR Analysis of Flavone (B191248) Derivatives

The systematic analysis of flavone derivatives has revealed critical insights into how specific structural features influence their biological functions.

The position of hydroxyl groups on the flavone skeleton is a paramount determinant of biological activity. foodengprog.orgresearchgate.net For instance, the presence of hydroxyl groups on the B-ring is often crucial for antioxidant properties. nih.gov Specifically, a 3',4'-dihydroxy pattern on the B-ring is consistently associated with strong antioxidant and enzyme-inhibiting activities. iiarjournals.orgresearchgate.net The 3-hydroxyl group on the C-ring also significantly impacts the biological actions of flavonoids. foodengprog.orgnih.gov

In the context of 3,6,2',3'-tetrahydroxyflavone, the hydroxyl groups at the 2' and 3' positions of the B-ring, the 3-position of the C-ring, and the 6-position of the A-ring are key to its chemical reactivity and potential biological effects. ontosight.ai Research on related flavones indicates that hydroxylation at the 6-position of the A-ring can influence antioxidant activity, though its effect may be less pronounced than that of B-ring hydroxyls. researchgate.net The arrangement of hydroxyl groups in this compound suggests it may possess significant antioxidant capabilities due to the potential for electron delocalization and hydrogen donation. biosynth.com

Table 1: Influence of Hydroxyl Group Position on Flavonoid Activity

Hydroxyl Group PositionGeneral Influence on Biological ActivityReference
3-OH (C-ring)Often enhances antioxidant and antimicrobial activity. foodengprog.orgnih.gov
6-OH (A-ring)Can influence antioxidant capacity, though often to a lesser extent than B-ring hydroxyls. researchgate.net
2'-OH, 3'-OH (B-ring)Crucial for antioxidant activity and interaction with protein targets. The ortho-dihydroxy arrangement is particularly significant. iiarjournals.orgspandidos-publications.com
3',4'-OH (B-ring)Strongly associated with potent antioxidant and enzyme inhibitory effects. iiarjournals.orgresearchgate.net
5-OH (A-ring)Often involved in chelation of metal ions and can contribute to anti-proliferative activity. iiarjournals.org
7-OH (A-ring)Can contribute to antioxidant and enzyme inhibitory activities. mdpi.com

The substitution pattern also influences the planarity of the flavonoid structure, which can affect its interaction with flat hydrophobic regions of binding sites. researchgate.net The specific arrangement of four hydroxyl groups in this compound creates distinct electronic and steric properties that define its interaction profile with various biological macromolecules. ontosight.ai For example, studies on other flavones have shown that the number and position of hydroxyl groups are critical for their inhibitory effects on enzymes like cytochrome P450s. jst.go.jp

Specific structural motifs within flavonoids are consistently linked to particular cellular activities. cambridge.org For example, the antioxidant activity of flavonoids is strongly correlated with the presence of specific hydroxyl group arrangements that facilitate free radical scavenging. foodengprog.org The anti-inflammatory and neuroprotective actions of flavones and flavonols have also been linked to their structural features, which allow them to modulate signaling pathways and gene expression. benthamscience.com

The structure of this compound, with its multiple hydroxyl groups, suggests potential for a range of cellular effects, including antioxidant and anti-inflammatory activities. ontosight.aibiosynth.com Research on similar polyhydroxylated flavonoids has demonstrated their ability to influence cell proliferation and modulate the activity of various enzymes. iiarjournals.orgmdpi.com The specific cellular effects of this compound would be dependent on its ability to interact with specific cellular targets, a property governed by its unique hydroxylation pattern.

Advanced Molecular Modeling and Docking Simulations

Computational methods such as molecular modeling and docking simulations provide valuable insights into the interactions between flavonoids like this compound and their protein targets at a molecular level.

Molecular docking simulations can predict the preferred binding orientation of a ligand within a protein's active site and identify the key interactions that stabilize the complex. For flavonoids, these interactions typically include hydrogen bonds between the hydroxyl groups and polar amino acid residues, as well as pi-pi stacking interactions between the aromatic rings of the flavonoid and aromatic residues in the binding pocket. e-bookshelf.de

While specific docking studies for this compound are not widely published, studies on structurally similar flavonoids provide a model for its potential interactions. For example, docking studies of fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) have revealed the importance of its hydroxyl groups in forming hydrogen bonds with target proteins. researchgate.net Given the structure of this compound, it is predicted that its four hydroxyl groups would be primary sites for forming hydrogen bonds, while its flavone backbone would be involved in hydrophobic and pi-pi interactions. researchgate.net

Binding energy calculations, often performed using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can estimate the binding affinity of a ligand to its target. beilstein-journals.org These calculations take into account various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. beilstein-journals.org

Studies on other flavonoids have successfully used these methods to predict binding affinities and understand the driving forces for complex formation. For instance, molecular dynamics simulations and binding free energy calculations for fisetin with β-cyclodextrin showed that van der Waals interactions are the key driving force for complex formation. beilstein-journals.org Similar computational approaches could be applied to this compound to predict its binding affinity for various protein targets and to elucidate the energetic contributions of its specific structural features to the binding process. Such studies have been used to predict favorable binding energies for other novel tetrahydroxyflavone isomers with protein targets. nih.gov

Table 2: Predicted Interaction Types for this compound

Structural Feature of this compoundPotential Type of InteractionInteracting Partner in ProteinReference
3-OH, 6-OH, 2'-OH, 3'-OH groupsHydrogen BondingPolar amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) rutgers.edue-bookshelf.de
A, B, and C rings (aromatic system)Pi-Pi StackingAromatic amino acid residues (e.g., Phe, Tyr, Trp, His) e-bookshelf.de
Flavone backboneVan der Waals / Hydrophobic InteractionsNonpolar amino acid residues (e.g., Ala, Val, Leu, Ile) beilstein-journals.org

Computational Prediction of Target Protein Interactions

The identification of molecular targets is a critical step in understanding the pharmacological actions of natural compounds like this compound. In silico target prediction workflows have become essential tools for this purpose, offering a rapid and cost-effective means to screen vast biological target spaces. mdpi.com These computational strategies often employ a consensus approach, integrating several independent, stand-alone target prediction tools to enhance the reliability of the findings. biorxiv.org

A common methodology involves using a combination of ligand-based and structure-based virtual screening techniques. mdpi.com For a given compound, predictions may be generated from multiple servers or algorithms, and a Consensus Score (CS) can be calculated to represent the level of agreement among the different tools. biorxiv.org For instance, a prediction is considered more robust if a compound is predicted to bind to a specific protein by multiple independent servers. biorxiv.org This multi-faceted approach helps to filter out false positives and prioritize the most promising protein targets for further experimental validation. mdpi.com

This in silico process has been successfully used to identify previously unknown protein targets for classes of compounds related to flavonoids, such as dihydrochalcones (DHCs). mdpi.com By evaluating predictions based on novelty and consistency—for example, by observing if a compound is predicted to bind to several related isoenzymes—researchers can build a strong hypothesis for the compound's polypharmacological profile. biorxiv.org For this compound, such a workflow could reveal novel targets, including various enzymes and receptors, thereby elucidating its potential mechanisms of action. mdpi.combiorxiv.org

Interactive Data Table: In Silico Target Prediction Workflow
StepDescriptionRationaleSupporting Tools/Concepts
1. Compound InputThe 2D or 3D structure of the query molecule (e.g., this compound) is submitted to various prediction servers.To initiate the screening process across multiple platforms.SMILES strings, MOL files
2. Independent PredictionsUtilize multiple, methodologically distinct, stand-alone target prediction tools.To reduce bias from any single algorithm and increase prediction confidence. mdpi.comSEA, SwissTargetPrediction, SuperPred mdpi.com
3. Consensus Scoring (CS)A score is assigned based on how many independent tools predict the same target for the molecule. biorxiv.orgA higher consensus score indicates a more reliable prediction. biorxiv.orgIn-house scripts, manual comparison
4. Target PrioritizationPredicted targets are ranked based on their CS and evaluated for novelty and biological plausibility. biorxiv.orgTo focus experimental validation efforts on the most promising and novel targets. mdpi.comLiterature review, pathway analysis

Quantum Chemical Studies and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and structure-activity relationships of flavonoids. chemrxiv.org These computational methods provide deep insights into molecular geometry, electronic structure, and chemical reactivity, which are fundamental to understanding the biological activity of compounds like this compound. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.com In studies of flavonoids, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G(d,p), are performed to optimize the molecular geometry to its lowest energy state. chemrxiv.orgresearchgate.net This process provides precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.net The accuracy of these theoretical calculations is often validated by comparing the computed vibrational frequencies (FT-IR and FT-Raman spectra) with experimental data, which frequently shows a high degree of correlation. researchgate.netresearchgate.net

Interactive Data Table: Common DFT Parameters for Flavonoid Analysis
ParameterTypical SelectionPurposeReference
MethodDFT (Density Functional Theory)To calculate the electronic structure of many-body systems. scispace.com scispace.com
FunctionalB3LYP, PBEPBE, CAM-B3LYPApproximation to the exchange-correlation energy in DFT. B3LYP is very common for organic molecules. chemrxiv.orgresearchgate.net chemrxiv.orgresearchgate.net
Basis Set6-311++G(d,p), 6-31G(d,p)A set of functions used to build the molecular orbitals. Defines the accuracy of the calculation. researchgate.netresearchgate.net researchgate.netresearchgate.net
Calculation TypeGeometry Optimization, Frequency, NMRTo find the minimum energy structure and predict spectroscopic properties for comparison with experiments. researchgate.net researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. unesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity and stability. chemrxiv.org

A small HOMO-LUMO gap indicates that a molecule can be polarized easily and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org In flavonoids, the distribution of HOMO and LUMO densities across the molecular structure is important. Typically, these frontier orbitals are located on the aromatic rings and the heterocyclic C ring. researchgate.net This analysis helps predict which parts of the molecule are most likely to participate in charge-transfer interactions, which is fundamental to mechanisms like antioxidant activity and receptor binding. researchgate.netresearchgate.net

Interactive Data Table: Example FMO Data for Tetrahydroxyflavones
CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Significance
3,4,5,7-Tetrahydroxyflavone-5.91-1.894.02Indicates relative stability and reactivity. researchgate.net
3,4,7,8-Tetrahydroxyflavone-5.69-1.923.77A smaller gap suggests higher reactivity compared to the isomer. researchgate.net

Spin Density Distribution Analysis in Radical Formation

For flavonoids, which are renowned antioxidants, understanding their behavior upon radical formation is essential. The primary antioxidant mechanism for many flavonoids is Hydrogen Atom Transfer (HAT), where a hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. rsc.org When the flavonoid donates a hydrogen atom, it becomes a radical itself. The stability of this newly formed flavonoid radical is key to its antioxidant efficacy. rsc.org

Spin density distribution analysis is a computational tool used to determine where the unpaired electron (spin) is localized on the flavonoid radical. researchgate.net High delocalization of this spin density across the molecule, particularly over the aromatic rings, leads to a more stable radical. rsc.org Studies on various flavonoids have shown that the radical's stability is often greater when the hydrogen is abstracted from a hydroxyl group on the B-ring, due to more extensive delocalization of the resulting spin density. rsc.org This analysis is therefore critical for predicting which hydroxyl group on this compound is the most likely site for radical scavenging activity. rsc.orgresearchgate.net

Role of Intramolecular Hydrogen Bonding in Conformation and Activity

Intramolecular hydrogen bonds (IHBs) play a defining role in the structure, stability, and activity of flavonoids. beilstein-journals.orgmdpi.com In flavonols (flavonoids with a 3-hydroxy group), a strong IHB typically forms between the 3-hydroxy group and the adjacent carbonyl oxygen at the 4-position (C=O···H–O). beilstein-journals.org This interaction is a dominant force in determining the molecule's conformational equilibrium. beilstein-journals.org

This IHB constrains the rotational freedom of the molecule, leading to a more planar and rigid structure. beilstein-journals.org This conformational stabilization is not merely a structural curiosity; it directly impacts the molecule's biological activity by pre-organizing the molecule into a specific shape that may be more favorable for binding to a biological target. libretexts.org The presence and strength of IHBs can be studied computationally through methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which quantify the stabilizing energy of these interactions. beilstein-journals.orgmdpi.com For this compound, the IHB between the 3-OH and 4-carbonyl groups, along with potential IHBs involving the B-ring hydroxyls, would be critical in defining its preferred conformation and, consequently, its interaction with target proteins. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de The MEP surface illustrates the electrostatic potential experienced by a positive test charge at any point on the surface. uni-muenchen.de This map is color-coded to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich areas), while blue indicates regions of positive potential (electron-poor areas). researchgate.netresearchgate.net Intermediate potentials are shown in shades of orange, yellow, and green. researchgate.net

MEP maps are instrumental in predicting a molecule's reactive sites for electrophilic and nucleophilic attacks. researchgate.net Negative regions (red), often found around electronegative atoms like oxygen, are susceptible to electrophilic attack, while positive regions (blue), usually around hydrogen atoms, are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would highlight the negative potential around the carbonyl oxygen and the hydroxyl oxygens, identifying them as key sites for intermolecular interactions, such as hydrogen bonding with receptor sites. researchgate.netnih.gov This analysis provides crucial insights into how the molecule will be recognized and bind within a protein's active site. nih.gov

Epigenetic Modulation by 3,6,2 ,3 Tetrahydroxyflavone

Impact on DNA Methylation Processes

DNA methylation is a fundamental epigenetic mark where a methyl group is added to the DNA molecule, typically at CpG sites, leading to changes in gene expression. nih.govclsa-elcv.ca This process is critical for normal development and cellular differentiation. nih.gov However, aberrant DNA methylation patterns, such as the hypermethylation of promoter regions, are strongly associated with the silencing of tumor suppressor genes in cancer. nih.gov

Inhibition of DNA Methyltransferases (DNMTs) Activity

Research indicates that certain flavonoids can act as inhibitors of DNA methyltransferases (DNMTs), the enzymes responsible for catalyzing DNA methylation. nih.govfrontiersin.org DNMT1 is the most abundant of these enzymes and is tasked with maintaining the DNA methylation patterns during cell division. nih.gov Its elevated expression is observed in numerous cancers. nih.gov The inhibition of DNMTs can prevent the hypermethylation of gene promoters, a key mechanism in the epigenetic silencing of crucial genes. nih.gov While specific studies on 3,6,2',3'-Tetrahydroxyflavone are limited, the structurally similar compound 3,6-dihydroxyflavone (B10367) has been shown to be an effective inhibitor of DNMT1. nih.gov This suggests that flavonoids with similar core structures may share the ability to interfere with the catalytic activity of these enzymes, potentially by binding to their catalytic pocket. nih.gov

Reinstatement of Normal Epigenetic Marks

The dysregulation of epigenetic marks, including DNA methylation, is a recognized feature of carcinogenesis. nih.gov By inhibiting DNMTs, compounds like certain flavonoids can contribute to the restoration of normal epigenetic patterns. harvard.edu For instance, the inhibition of DNMT1 by 3,6-dihydroxyflavone has been linked to the demethylation of the promoter region of specific microRNAs, such as miR-34a, which in turn is associated with the expression of tumor suppressor genes. nih.gov This process of demethylation can lead to the re-establishment of a more normal epigenetic landscape, counteracting the aberrant silencing of genes that can drive cancer progression.

Reactivation of Tumor Suppressor Gene Expression

A primary consequence of aberrant DNA methylation in cancer is the silencing of tumor suppressor genes. nih.govsemanticscholar.org These genes play critical roles in controlling cell growth, repairing DNA damage, and initiating programmed cell death (apoptosis). nih.gov The inhibition of DNMTs and subsequent demethylation of the promoter regions of these genes can lead to their reactivation. semanticscholar.orgu-tokyo.ac.jp Studies on various flavonoids have demonstrated their ability to reverse the hypermethylation of tumor suppressor gene promoters, thereby restoring their expression and function. nih.gov For example, the reactivation of silenced tumor suppressor genes can trigger cell cycle arrest and apoptosis in cancer cells. nih.gov This epigenetic "re-awakening" of critical cellular defenders is a key area of interest in the development of novel anti-cancer strategies. nih.govu-tokyo.ac.jp

Histone Modification Regulation

Histone proteins are fundamental components of chromatin, the complex of DNA and protein that makes up chromosomes. wikipedia.org Modifications to the tails of these histone proteins can alter chromatin structure, making the DNA more or less accessible for transcription and thereby regulating gene expression. wikipedia.orgnih.gov

Modulation of Histone Deacetylases (HDACs) Activity

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails. nih.gov This action generally leads to a more condensed chromatin structure, which is associated with transcriptional repression. nih.govmdpi.com In the context of cancer, the overexpression or aberrant activity of HDACs can contribute to the silencing of tumor suppressor genes. nih.gov Some dietary compounds have been identified as inhibitors of HDAC activity. nih.govresearchgate.net By inhibiting HDACs, these molecules can lead to an increase in histone acetylation (hyperacetylation), which promotes a more open chromatin state and facilitates the expression of previously silenced genes, including tumor suppressor genes. nih.govplos.org This modulation of HDAC activity represents a significant mechanism for epigenetic regulation.

Influence on Histone Acetyltransferases (HATs) Activity

In contrast to HDACs, histone acetyltransferases (HATs) are enzymes that add acetyl groups to histone lysine residues. nih.govresearchgate.net This process of acetylation neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and leading to a more relaxed chromatin structure that is conducive to gene transcription. nih.govnih.gov The balance between HAT and HDAC activity is crucial for maintaining normal patterns of gene expression. mdpi.com Some natural compounds have been shown to influence HAT activity, thereby affecting the levels of histone acetylation. researchgate.net The modulation of HAT activity can influence various cellular processes by altering the expression of genes involved in cell cycle regulation and apoptosis. plos.org The ability of flavonoids to potentially influence HAT activity, either directly or indirectly, is an area of ongoing research in the field of epigenetics.

Alteration of Chromatin Modification Patterns

Chromatin, the complex of DNA and proteins within the nucleus, can be modified in various ways to regulate gene accessibility and expression. These modifications, often referred to as the "histone code," include acetylation, methylation, phosphorylation, and ubiquitination of histone proteins, as well as the methylation of DNA itself.

While no studies have specifically investigated the effect of this compound on chromatin modifications, other tetrahydroxyflavone isomers have been shown to influence these processes. For instance, the flavonoid luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) has been reported to affect histone modifications. It is plausible that this compound could interact with the enzymes that "write" and "erase" these epigenetic marks, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (HDMs). Future research is needed to explore whether this compound can alter global or gene-specific patterns of histone acetylation and methylation, thereby influencing chromatin structure and gene transcription.

Non-coding RNA Regulation

Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins but play critical roles in gene regulation. Among the most studied are microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).

Modulation of microRNA (miRNA) Expression

MicroRNAs are small, single-stranded ncRNAs that typically function by binding to messenger RNA (mRNA) transcripts, leading to their degradation or translational repression. The expression of specific miRNAs is often altered in various physiological and disease states.

There is currently no published research detailing the impact of this compound on miRNA expression profiles. Studies on other flavonoids have demonstrated their ability to modulate the expression of numerous miRNAs involved in critical cellular processes. To understand the potential role of this compound in this area, future investigations would need to employ techniques such as miRNA microarrays or next-generation sequencing to assess changes in miRNA levels in cells or tissues following treatment with the compound.

Table 1: Hypothetical Research Targets for this compound and miRNA Expression

Target miRNAPotential Biological ProcessRationale for Investigation
miR-21Cell proliferation, apoptosisCommonly dysregulated in cancer; other flavonoids are known to target it.
miR-155Inflammation, immunityKey regulator of inflammatory responses; flavonoids often exhibit anti-inflammatory properties.
miR-34aTumor suppression, cell cycleA well-known tumor suppressor miRNA; its modulation could indicate anti-cancer potential.
miR-122Liver function, lipid metabolismLiver-specific miRNA; investigating its modulation could reveal effects on hepatic processes.

This table is for illustrative purposes only and is based on the known functions of these miRNAs and the general activities of flavonoids. It does not represent actual data for this compound.

Regulation of long non-coding RNA (lncRNA) Expression

Long non-coding RNAs are a diverse class of ncRNAs that are longer than 200 nucleotides. They can regulate gene expression through a variety of mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and guiding chromatin-modifying enzymes to specific genomic loci.

The influence of this compound on lncRNA expression remains an unexplored area of research. Given the emerging role of lncRNAs in health and disease, and the documented effects of some flavonoids on lncRNA expression, this represents a significant gap in our understanding of the bioactivity of this compound. Future studies could utilize lncRNA profiling techniques to identify specific lncRNAs that are responsive to this compound and to elucidate the downstream functional consequences of such regulation.

Table 2: Potential lncRNA Targets for Future this compound Research

Target lncRNAKnown FunctionRationale for Investigation
HOTAIRChromatin remodeling, cancer progressionA well-characterized oncogenic lncRNA; its modulation could indicate therapeutic potential.
MALAT1Splicing regulation, cell proliferationImplicated in various cancers and other diseases; a potential target for bioactive compounds.
GAS5Apoptosis, tumor suppressionActs as a tumor suppressor; its upregulation could be a mechanism of anti-cancer activity.
NEAT1Nuclear body formation, gene regulationInvolved in the formation of paraspeckles and regulation of gene expression.

This table is for illustrative purposes only and is based on the known functions of these lncRNAs. It does not represent actual data for this compound.

Advanced Analytical Methodologies for 3,6,2 ,3 Tetrahydroxyflavone Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of flavonoids, utilizing the interaction of electromagnetic radiation with the molecule to probe its chemical bonds, electronic system, and atomic arrangement.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch or bend at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 3,6,2',3'-Tetrahydroxyflavone, the FT-IR spectrum is characterized by distinct absorption bands corresponding to its core flavonoid structure and hydroxyl substituents. For instance, a broad peak is typically observed in the 3500-3200 cm⁻¹ region, which is indicative of the O-H stretching vibrations from the multiple hydroxyl groups. researchgate.net The presence of the α,β-unsaturated ketone system in the C-ring gives rise to a strong C=O stretching band around 1650 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the A and B rings typically appear in the 1600-1400 cm⁻¹ range. vscht.cz

Vibrational Mode Typical Wavenumber (cm⁻¹) for Flavonoids Corresponding Functional Group in this compound
O–H Stretching3500 - 3200 (broad)Hydroxyl groups at C3, C6, C2', C3'
C=O Stretching1660 - 1640Carbonyl group at C4
Aromatic C=C Stretching1610 - 1450Aromatic rings A and B
C–O Stretching1260 - 1000Phenolic C-O bonds
Aromatic C–H Bending900 - 675Out-of-plane bending of C-H on aromatic rings

Raman Spectroscopy is a complementary light scattering technique. While FT-IR measures absorption, Raman spectroscopy detects the inelastic scattering of monochromatic light (from a laser) that interacts with the molecule's vibrations. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For flavonoids, Raman spectroscopy can provide valuable information about the skeletal vibrations of the fused ring system. A characteristic feature for many flavonoids is a split peak observed between 1250 and 1350 cm⁻¹, which corresponds to the stretching vibration of the bond connecting the benzopyrone system (A and C rings) to the phenyl B-ring. nsf.gov Raman spectroscopy is also highly effective in differentiating between different crystalline forms, or polymorphs, of a compound, as the lattice vibrational modes are sensitive to changes in crystal packing. spectroscopyonline.com

Vibrational Mode Typical Raman Shift (cm⁻¹) for Flavonoids Structural Feature in this compound
Ring "Breathing" Modes1620 - 1550Symmetric stretching of the aromatic rings
Inter-ring C-C Stretch1350 - 1250Stretching of the C2-C1' bond
C-O-C Bending~850Vibrations within the pyrone ring
Low-Frequency Modes< 250External crystal lattice vibrations

UV-Vis spectrophotometry is a fundamental technique for analyzing the electronic transitions within conjugated systems, such as those present in flavonoids. The UV-Vis spectrum of a flavonoid typically exhibits two major absorption bands originating from the benzoyl (A-ring) and cinnamoyl (B-ring) systems. medwinpublishers.com

Band II (typically 240–280 nm) is associated with the π→π* transition of the A-ring benzoyl system.

Band I (typically 300–390 nm) is associated with the π→π* transition of the B-ring cinnamoyl system, which is conjugated with the C-ring carbonyl group.

The precise position and intensity of these bands are highly sensitive to the substitution pattern of hydroxyl groups on the flavonoid skeleton. A powerful application of UV-Vis spectroscopy in flavonoid research is the use of chemical shift reagents. These reagents react with specific hydroxyl groups, causing predictable shifts (either bathochromic, to a longer wavelength, or hypsochromic, to a shorter wavelength) in the absorption maxima, which helps to determine the location of free hydroxyl groups.

The table below summarizes the expected spectral shifts for this compound upon the addition of standard diagnostic reagents.

Reagent Affected Hydroxyl Groups Expected Effect on Spectrum Inference for this compound
Sodium Methoxide (NaOMe)All acidic hydroxyls (not C5-OH without adjacent C4=O)Large bathochromic shift in Band IIndicates presence of 3-OH and/or 4'-OH; a decrease in intensity may suggest degradation due to the 2',3'-dihydroxy system.
Sodium Acetate (B1210297) (NaOAc)Only highly acidic hydroxyls (e.g., 7-OH)Bathochromic shift in Band IINo shift is expected, as there is no 7-OH group.
Sodium Acetate + Boric Acid (NaOAc + H₃BO₃)ortho-Dihydroxyl groupsBathochromic shift in Band IA significant bathochromic shift is expected due to the 2',3'-dihydroxy system on the B-ring. nepjol.info
Aluminum Chloride (AlCl₃)5-OH, 3-OH, and ortho-dihydroxylsLarge bathochromic shift in Band IA significant bathochromic shift is expected due to the formation of acid-stable complexes with the 3-OH group and the 2',3'-dihydroxy system. ijpcbs.com
Aluminum Chloride + Hydrochloric Acid (AlCl₃ + HCl)5-OH and ortho-dihydroxyls (complex with 3-OH is acid-labile)Shift from AlCl₃ spectrum is partially reversedThe shift observed with AlCl₃ would likely persist, confirming the ortho-dihydroxy system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of organic molecules, including this compound. ukm.my It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR provides information on the number, environment, and connectivity of protons. In flavonoids, aromatic protons typically resonate in the δ 6.0–8.0 ppm region. ukm.my The specific chemical shifts and coupling constants (J values) allow for the determination of the substitution pattern on both the A and B rings.

¹³C-NMR provides information on the carbon skeleton. The flavonoid structure has characteristic signals, such as the carbonyl carbon (C-4) which resonates significantly downfield (δ > 175 ppm). up.ac.za The chemical shifts of other carbons are influenced by the attached functional groups, particularly the electron-donating hydroxyl groups.

2D-NMR techniques are essential for unambiguous assignments.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the placement of substituents and the linkage between the rings. ukm.my

Atom Position Expected ¹H-NMR Chemical Shift (δ, ppm) Expected ¹³C-NMR Chemical Shift (δ, ppm) Key HMBC Correlations
H-5~7.8C-4, C-6, C-7, C-8a
H-7~6.8C-5, C-6, C-8, C-8a
H-8~6.9C-6, C-7, C-8a, C-4a
H-4'~7.0 (d)C-2', C-5', C-6'
H-5'~7.2 (t)C-1', C-3', C-4', C-6'
H-6'~6.9 (d)C-2', C-4', C-5'
3-OHVariable-C-2, C-3, C-4
C-2-~155H-6', H-5'
C-3-~138H-4'
C-4-~178H-5
C-6-~132H-5, H-7
C-2'-~145H-4', H-6'
C-3'-~146H-4', H-5'

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is an estimation based on general flavonoid structures.

Chromatographic Methods for Separation, Identification, and Quantification

Chromatography is essential for separating this compound from complex mixtures (such as plant extracts), identifying it, and determining its concentration.

HPTLC is a sophisticated form of thin-layer chromatography that offers higher resolution, sensitivity, and reproducibility. It is widely used for the qualitative and quantitative analysis of flavonoids in herbal products and extracts. researchgate.net For analysis, the sample is spotted on a high-performance plate, which is then developed in a chamber with a suitable mobile phase.

After development, the separated compounds are visualized. Since many flavonoids are colorless, visualization is enhanced by spraying the plate with a derivatization reagent . These reagents react with the flavonoids to produce colored or fluorescent spots, often with specific colors that can aid in identification. Aluminum chloride (AlCl₃) is a commonly used reagent that forms fluorescent complexes with many flavonoids, which can be visualized under UV light (e.g., 366 nm). nih.gov The intensity of the resulting spot can be measured with a densitometer for quantification.

Reagent Principle of Detection Typical Observation for Flavonoids
Aluminum Chloride (AlCl₃)Complexation with hydroxyl and carbonyl groupsYellow to green fluorescence under UV 366 nm
Natural Products (NP) Reagent (Diphenylboric acid 2-aminoethyl ester)ComplexationIntense yellow, orange, or green fluorescence
Anisaldehyde-Sulfuric AcidChemical reaction and charringVarious colors (e.g., purple, blue, brown) after heating
Iodine VaporAdsorptionBrown spots on a yellow background

Gas-Liquid Chromatography (GLC) , or Gas Chromatography (GC), separates compounds based on their volatility and interaction with a stationary phase. Due to their low volatility and high polarity, flavonoids like this compound cannot be analyzed directly by GLC. They require a chemical derivatization step to convert the polar hydroxyl groups into more volatile and thermally stable ethers, such as trimethylsilyl (B98337) (TMS) or methyl ethers. scispace.com While effective, this extra step adds complexity to the analysis. The choice of a high-temperature tolerant stationary phase, often a silicone-based polymer, is also critical. scispace.com Due to these limitations, GLC is less commonly used for flavonoid analysis than LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of flavonoids. bibliotekanauki.pl It combines the excellent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of Mass Spectrometry (MS).

LC Separation: The compound is typically separated using reversed-phase HPLC on a C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed to separate the flavonoids in the mixture. thermofisher.com

MS Detection and Identification: After separation, the compound enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used. MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound (286.24 for this compound). biosynth.com

Tandem MS (MS/MS): For unambiguous structural identification, tandem mass spectrometry is used. The molecular ion is selected and fragmented, producing a characteristic pattern of product ions. The fragmentation pattern of flavonoids often involves a Retro-Diels-Alder (RDA) reaction in the C-ring, which provides valuable information about the substitution on the A and B rings. nih.govmdpi.com This fragmentation fingerprint allows for the differentiation of isomers and provides definitive structural confirmation.

Parameter Typical Conditions / Expected Value
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol + 0.1% Formic Acid
Elution Gradient elution
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
Molecular Ion (Positive) m/z 287.05 [M+H]⁺
Molecular Ion (Negative) m/z 285.04 [M-H]⁻
Key MS/MS Fragments Fragments resulting from RDA reaction and losses of small molecules (H₂O, CO)

High-Throughput Screening Methodologies in Flavonoid Research

High-Throughput Screening (HTS) represents a pivotal technology in drug discovery and chemical biology, enabling the automated and rapid testing of vast numbers of chemical or biological compounds against a specific biological target. bmglabtech.comcreative-bioarray.com This methodology leverages robotics, liquid handling devices, and automated data acquisition to screen large-scale compound libraries in a cost-effective and time-efficient manner. bmglabtech.com The primary objective of HTS is to identify "hits" or "leads"—compounds that modulate the target in a desired way—which can then serve as starting points for further development. bmglabtech.com

In the context of flavonoid research, HTS is instrumental for rapidly assessing large collections of natural products or synthetic derivatives for various biological activities. For instance, HTS assays have been successfully developed to determine the total phenolic content, flavonoid content, and free-radical scavenging capacity of plant extracts. nih.gov These methods have proven to be robust and reproducible, offering a significant increase in sample throughput compared to conventional techniques. nih.gov One study demonstrated that a 96-well plate-based HTS assay could process up to 64 samples per day, a substantial increase from the 20-24 samples manageable with traditional methods. nih.gov Furthermore, HTS has been employed to screen natural product libraries for inhibitors of specific molecular targets, such as the Hsp90 chaperone protein, where several flavonoid compounds were identified as hits. mdpi.com While these methodologies are broadly applied to the flavonoid class, their specific application to screen for activities of this compound represents a promising avenue for future research to efficiently discover its biological functions.

Table 1: Comparison of Conventional vs. High-Throughput Screening (HTS) Methods for Flavonoid Analysis. nih.gov
ParameterConventional Method96-Well HTS Method
Sample Throughput (per day)20–24Up to 64
Correlation with Conventional AssayN/A> 0.9
Accuracy (% Recovery)Baseline97.65–106.16%
Precision (% CV)Baseline1.06–8.28%
Reproducibility (Inter-day % CV)Baseline1.32–2.13%
Reproducibility (Intra-day % CV)Baseline1.36–2.09%

Genetically-encoded biosensors (GEBs) are powerful molecular tools used for the real-time monitoring of analytes or cellular processes within living cells and organisms. carnegiescience.eduresearchgate.net These biosensors are proteins engineered to report changes in the concentration of a specific molecule or a change in a cellular state, such as pH or redox potential. researchgate.netnih.gov Typically, a GEB consists of a sensing unit that recognizes the target analyte and a reporting unit, which is often one or more fluorescent proteins (FPs). nih.gov The interaction between the sensing unit and the analyte induces a conformational change that is transduced to the fluorescent reporter, resulting in a measurable change in its optical properties, such as fluorescence intensity or Förster resonance energy transfer (FRET). nih.govmdpi.com

The use of GEBs allows for the visualization of metabolite dynamics with high spatial and temporal resolution, which is a significant advantage over methods that require cell lysis. nih.gov In flavonoid research, GEBs can be designed to respond to specific compounds. For example, some flavonoids are known ligands for transcription factors like the aryl hydrocarbon receptor (AHR). nih.govbiorxiv.org A biosensor can be constructed where the AHR acts as the sensing domain, and upon binding a flavonoid ligand, it activates the expression of a reporter gene, such as Green Fluorescent Protein (GFP). biorxiv.org This creates a system where the fluorescence output is directly related to the intracellular presence of the activating flavonoid. The development of a specific GEB for this compound would enable precise in vivo tracking of its uptake, localization, and mechanism of action within cellular systems.

Table 2: Key Design and Performance Parameters for Genetically-Encoded Biosensors. ktu.edunih.gov
ParameterDescriptionImportance in Research
Sensitivity (Dynamic Range)The ratio between the minimum and maximum signal values the biosensor can detect.A high dynamic range provides a strong signal-to-noise ratio, allowing for more confident detection of changes.
SpecificityThe ability of the biosensor to selectively bind to the target analyte over other similar molecules.Ensures that the observed signal is a true representation of the target molecule's concentration, avoiding off-target effects.
Sensing RangeThe concentration range of the analyte within which the biosensor provides a proportional response.The range should match the expected physiological or experimental concentrations of the analyte for accurate measurement.
Kinetics (Response Time)The speed at which the biosensor responds to a change in analyte concentration.Fast kinetics are crucial for tracking rapid cellular processes and signaling events in real-time.
Minimised LeakinessLow background signal in the absence of the target analyte.Allows for accurate measurements at low signal levels and improves the limit of detection.

Fluorescence-Activated Cell Sorting (FACS) is a sophisticated type of flow cytometry that enables the physical separation of individual cells from a heterogeneous population based on their specific light scattering and fluorescent properties. bio-rad.comakadeum.com In this process, a suspension of cells flows in a single file past a laser beam. bio-rad.com As each cell passes, detectors measure its characteristics, such as size (forward scatter), granularity (side scatter), and the intensity of fluorescence emitted from labeled components. bio-rad.com The instrument then uses this information to apply an electrical charge to droplets containing the desired cells, deflecting them into a collection tube, thereby achieving a highly pure population. bio-rad.com

In metabolic engineering and synthetic biology, FACS is a critical tool for strain optimization. It is used to screen large libraries of microbial or plant cells to isolate variants with improved production of a target compound, such as a specific flavonoid. mdpi.com For this application, the production of the desired molecule is often linked to a fluorescent signal. This can be achieved by using a genetically-encoded biosensor (as described in 7.3.1) that produces a fluorescent protein in response to the compound, or by exploiting the natural fluorescence of the compound itself. mdpi.comnih.gov Cells exhibiting the highest fluorescence intensity, corresponding to the highest production levels, can be rapidly isolated from millions of others. This powerful selection strategy significantly accelerates the development of high-yielding strains for the biotechnological production of valuable compounds like this compound.

Table 3: Illustrative Gating Strategy for FACS-Based Isolation of High-Producing Cells. researchgate.net
StepParameter(s)PurposeOutcome
1Forward Scatter (FSC) vs. Side Scatter (SSC)Gate on the main cell population to exclude debris and dead cells based on size and granularity.Population of interest (P1) containing intact cells.
2FSC-Height vs. FSC-AreaGate on single cells to exclude doublets or cell aggregates.Population of singlets (P2).
3Viability Dye FluorescenceGate on dye-negative cells to select for live cells with intact membranes.Live cell population (P3).
4Reporter Fluorescence (e.g., GFP)Gate on the top percentage (e.g., 1-5%) of fluorescent cells from the live population.Isolated population of high-producing cells (P4) for collection.

Future Directions and Emerging Research Avenues for 3,6,2 ,3 Tetrahydroxyflavone

Integration of Systems Biology and Artificial Intelligence in Flavonoid Research

The complexity of flavonoid biosynthesis and their interactions within biological systems necessitates a holistic approach. nih.gov Systems biology, which analyzes the complex interactions within biological systems, combined with the predictive power of artificial intelligence (AI), offers a powerful new paradigm for flavonoid research. polyphenols-site.com This integration allows for the analysis of large, complex datasets from genomics, proteomics, and metabolomics, helping to build predictive models of pathway behavior and compound activity. polyphenols-site.comfrontiersin.org AI can identify novel patterns and regulatory networks within plant metabolism that would be otherwise undiscovered, paving the way for new targets for genetic manipulation and optimized production. frontiersin.org

Key areas where AI can be applied for pathway optimization include:

Modulating Gene Expression : AI can identify key structural genes and transcription factors in the flavonoid synthesis pathway. researchgate.net By modeling the effects of up- or down-regulating these genes, researchers can computationally design genetic modifications to channel metabolic resources toward the desired flavonoid. frontiersin.org

Optimizing Growth Conditions : Flavonoid production is highly sensitive to environmental factors. researchgate.net AI models can be trained to analyze the relationship between conditions like light intensity, temperature, and nutrient composition and the resulting yield, thereby predicting the optimal environment for production in either plants or microbial cell factories. frontiersin.orgresearchgate.net

Directing Metabolic Flow : AI can help to redirect metabolic flux by identifying and targeting enzymes in competing metabolic pathways. researchgate.net This increases the availability of precursor molecules, such as phenylalanine and malonyl-CoA, for the synthesis of the target flavonoid. frontiersin.orgnih.gov

Table 1: AI/Machine Learning Applications in Flavonoid Biosynthetic Pathway Optimization

Application Area AI/ML Technique Objective Potential Impact on 3,6,2',3'-Tetrahydroxyflavone Production
Gene Expression Modulation Deep Learning, Neural Networks Identify and prioritize key enzymes and transcription factors for genetic editing (e.g., using CRISPR). frontiersin.orgresearchgate.net Increased efficiency of the specific enzymatic steps leading to the compound.
Predictive Growth Modeling Random Forest, Support Vector Machines Determine optimal culture conditions (light, temperature, media) for maximal yield. frontiersin.orgnih.gov Enhanced productivity in plant cell cultures or microbial bioreactors.

| Metabolic Flux Analysis | Flux Balance Analysis (FBA) integrated with ML | Predict the flow of metabolites and identify bottlenecks or competing pathways to down-regulate. nih.gov | Increased precursor availability and reduced formation of unwanted byproducts. |

Predictive modeling, powered by AI, is revolutionizing the discovery and design of therapeutic compounds. polyphenols-site.com For this compound, these models can accelerate the understanding of its biological effects and guide the development of new derivatives with enhanced properties.

Structure-Activity Relationship (SAR) Modeling : By training algorithms on large datasets of flavonoids with known activities, researchers can develop models that predict the biological effects of a compound based on its chemical structure. nih.govscielo.br This allows for the rapid in silico screening of vast virtual libraries of flavonoid derivatives to identify candidates with potentially higher efficacy or novel activities. For instance, an AI model trained with data on thousands of flavonoids achieved over 83% accuracy in predicting anti-viral activity. scielo.br

Virtual Screening and Target Prediction : AI algorithms can perform virtual screening of polyphenolic compounds against large databases of biological targets, such as enzymes and receptors. polyphenols-site.com Through molecular docking and machine learning, AI can predict the most likely protein interactions for this compound, guiding experimental validation and uncovering new mechanisms of action. polyphenols-site.com

Compound De Novo Design : Advanced AI models can be used to design entirely new flavonoid structures with desired therapeutic properties. By learning the underlying principles of molecular interactions, these models can generate novel candidates that are optimized for specific targets, potentially leading to the creation of more potent and selective drugs based on the this compound scaffold.

Comprehensive Target Identification and Validation for Novel Biological Effects

While this compound is known to have general antioxidant and anti-inflammatory properties, its specific molecular targets within human cells are not fully elucidated. ontosight.aismolecule.com Future research must focus on comprehensively identifying these targets to understand its precise mechanisms of action and uncover new therapeutic applications.

Identifying the direct binding partners of this compound is crucial for understanding its biological function. Studies on the compound have pointed towards interactions with enzymes involved in inflammatory pathways and cellular receptors that regulate cell survival. smolecule.com

Future research should employ advanced techniques to map these interactions comprehensively:

Chemoproteomics : This technique uses chemical probes, often based on the compound of interest, to capture and identify binding proteins from cell lysates. frontiersin.org A photoaffinity probe based on the this compound structure could be used to isolate its specific protein targets, which can then be identified using mass spectrometry. This approach has been successful in elucidating the biosynthetic pathways of other complex plant products. frontiersin.org

Enzyme Inhibition Assays : Systematic screening against panels of key enzymes, such as kinases, proteases, and oxidoreductases, can reveal specific inhibitory activities. For example, other tetrahydroxyflavones have been shown to be potent inhibitors of enzymes like xanthine (B1682287) oxidase and matrix metalloproteinases (MMPs), suggesting these could be potential targets for this compound as well. biocrick.com

The biological effects of a compound are rarely limited to a single target; they often involve the modulation of complex cellular networks. Research indicates that this compound can alter key signaling pathways, such as the PI3K/Akt pathway, which is fundamental in cancer biology. smolecule.com

Future studies should aim to map these broader effects:

Multi-Omics Analysis : Techniques such as transcriptomics (to measure changes in gene expression), proteomics (protein levels), and phosphoproteomics (protein activation states) can provide a global view of the cellular response to this compound. This can reveal how the initial interaction with a primary target propagates through signaling cascades to affect broader cellular functions like cell cycle progression, apoptosis, and inflammation.

Table 2: Potential Molecular Targets and Pathways for this compound

Potential Target Class Specific Example(s) Implicated Cellular Process Research Approach for Validation
Kinases PI3K/Akt, mTOR, JAKs smolecule.combiocrick.comebi.ac.uk Cell survival, proliferation, inflammation Kinase inhibition assays, Western blotting for downstream protein phosphorylation
Enzymes Xanthine Oxidase, Cyclooxygenases (COX) smolecule.com Uric acid production, inflammation Enzyme activity assays, in vitro binding studies
Transcription Factors AP-1, NF-κB biocrick.com Gene expression for inflammation and cell cycle Reporter gene assays, Electrophoretic mobility shift assay (EMSA)

| Cellular Receptors | Growth factor receptors (e.g., EGFR) smolecule.comresearchgate.net | Regulation of cell growth and proliferation | Receptor binding assays, Downstream signaling analysis |

Advanced Bioprocess Development and Biosynthetic Pathway Optimization

The low natural abundance of many flavonoids in plant tissues is a significant barrier to their large-scale production and clinical application. frontiersin.orgrug.nl Traditional methods relying on plant extraction are often limited by low yields and high costs. biotechrep.ir Therefore, advanced bioprocess development using microbial "cell factories" is a critical future direction for producing this compound sustainably and economically. nih.govrug.nl

The core of this approach is metabolic engineering, which involves redesigning the metabolism of well-characterized microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce the desired compound. nih.gov This involves introducing the heterologous biosynthetic pathway for this compound, which begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce a chalcone (B49325) intermediate. frontiersin.org

Key strategies for optimizing this bioprocess include:

Pathway Engineering : This involves assembling all the necessary enzymes for the synthesis of this compound in the microbial host. biotechrep.ir This requires a deep understanding of the biosynthetic pathway to ensure all enzymatic steps are functional. biotechrep.ir

Enzyme Engineering : The efficiency of heterologous enzymes can be a major bottleneck. nih.gov Techniques like directed evolution can be used to improve the catalytic activity and stability of key enzymes in the pathway, such as chalcone synthase (CHS) and the specific hydroxylases required for the final structure. rug.nl

Chassis Optimization : The host organism (chassis) can be genetically modified to support high-level production. biotechrep.ir This includes deleting genes of competing pathways to increase precursor supply, enhancing the expression of rate-limiting enzymes, and introducing mechanisms to overcome feedback inhibition, where the final product inhibits an early enzyme in the pathway. biotechrep.irnih.gov

Fermentation Process Development : Optimizing the conditions within a bioreactor, such as nutrient feed rates, pH, and oxygen levels, is essential for maximizing titer, rate, and yield. High-throughput screening methods using automated miniature bioreactor systems can accelerate the development of robust and scalable fermentation processes. openaccessjournals.com

Cell-Free Metabolic Engineering for Flavonoid Production

Cell-free metabolic engineering (CFME) is an emerging platform for the production of complex natural products like flavonoids, offering several advantages over traditional in-vivo microbial fermentation. semanticscholar.org This approach utilizes ensembles of catalytic proteins, either as purified enzymes or in crude cell lysates, to construct biosynthetic pathways in vitro. nih.gov By operating outside the constraints of a living cell, CFME provides an open reaction environment that allows for precise control over reaction conditions, direct addition of substrates and cofactors, and simplified product purification. semanticscholar.orgosti.gov

The core principle of CFME is to conduct complex biomolecular synthesis without using intact cells. nih.gov This circumvents issues related to cell membrane transport, cellular toxicity of intermediates or final products, and the diversion of resources to cellular maintenance and growth. semanticscholar.org Researchers can mix and match enzymes from different sources (plants, microbes, etc.) to create novel pathways or optimize existing ones. semanticscholar.org This "mix-and-match" approach significantly speeds up the design-build-test-learn cycle for pathway optimization. semanticscholar.org

For flavonoid biosynthesis, CFME has been successfully used to produce compounds like naringenin (B18129). semanticscholar.org In one study, researchers were able to produce 11.22 mg/L of naringenin in a three-hour incubation by optimizing enzyme ratios, substrate concentrations, and cofactor levels in a cell-free system. semanticscholar.org Another key advantage is the ability to use enzyme-enriched cell extracts, which avoids the costly and time-consuming process of purifying individual enzymes. osti.gov

Furthermore, CFME systems can tolerate toxic compounds that would inhibit or kill living cells, opening up possibilities for producing a wider range of chemicals. osti.gov The open nature of the system also facilitates the prototyping and rapid optimization of biosynthetic enzymes to inform the design of more efficient production strains. osti.gov

Strategies for Improving Yields and Production Stability

Enhancing the yield and stability of flavonoid production, including for this compound, is a primary focus of metabolic engineering. nih.gov Several strategies are being employed in both plant and microbial systems to achieve this.

In-Plant and Plant Cell Culture Strategies:

Genetic Engineering: Overexpression of key transcription factors (TFs) like MYB, bHLH, and WD40 can significantly upregulate the entire flavonoid biosynthetic pathway. nih.govfrontiersin.org For instance, overexpressing the PAP1 transcription factor in Arabidopsis leads to a notable increase in flavonoid production. frontiersin.org Gene editing techniques can be used to introduce or fine-tune the expression of biosynthetic genes. frontiersin.org

Optimized Cell Line Selection: Industrial applications are increasingly using carefully selected plant cell lines to overcome limitations of tissue-specific accumulation and improve production stability. nih.govfrontiersin.org Plant cell factories offer a scalable and environmentally friendly alternative to traditional extraction from whole plants, which is often limited by low yields and environmental variability. frontiersin.org

Epigenetic Regulation: Modulating DNA methylation and histone modifications can influence the expression of flavonoid biosynthesis genes. nih.govfrontiersin.org For example, histone acetylation has been shown to enhance the expression of chalcone synthase (CHS), a key enzyme in the pathway. frontiersin.org

Microbial Production Strategies:

Host Selection and Engineering: Escherichia coli and Saccharomyces cerevisiae are common hosts for flavonoid production. frontiersin.org Engineering these microbes involves introducing the plant biosynthetic pathway genes and optimizing precursor supply. frontiersin.orgnih.gov

Precursor Supply Enhancement: A major bottleneck is often the availability of the precursors malonyl-CoA and p-coumaroyl-CoA. mdpi.com Strategies to increase their supply include overexpressing enzymes in the precursor pathways and balancing metabolic flux. bohrium.com

Enzyme Engineering and Screening: The catalytic efficiency of plant-derived enzymes can be low in microbial hosts. bohrium.com Enzyme engineering can improve their activity, stability, and substrate specificity. mdpi.com High-throughput screening methods are used to identify the most efficient enzyme variants and production strains. frontiersin.orgbohrium.com

Dynamic Metabolic Regulation: To avoid the metabolic burden of constitutive high-level expression of pathway genes, dynamic regulation systems are being developed. mdpi.combohrium.com These systems can balance cell growth with flavonoid production, for instance, by using biosensors that activate gene expression in response to specific cellular conditions. frontiersin.org

Exploration of New-to-Nature Flavonoid Derivatives through Synthetic Biology

Synthetic biology offers powerful tools to go beyond naturally occurring flavonoids and create "new-to-nature" derivatives with potentially enhanced or novel biological activities. researchgate.netfrontiersin.org This is achieved by combining genes from different organisms, engineering enzymes with new functionalities, and introducing novel chemical modifications. mdpi.comfrontiersin.org

The natural diversity of flavonoids arises from modifications like hydroxylation, methylation, glycosylation, and prenylation. frontiersin.org These modifications significantly impact the bioactivity and bioavailability of the compounds. frontiersin.org Synthetic biology allows for the precise and combinatorial application of these modifications to flavonoid scaffolds.

Key Approaches:

Enzyme Engineering: Enzymes can be engineered to have altered substrate specificity or to catalyze novel reactions. mdpi.com This can lead to the production of flavonoids with hydroxylation or methylation patterns not found in nature. frontiersin.org For example, microbial promiscuous enzymes may be able to catalyze prenylation at different positions on the flavonoid ring for which specific plant enzymes have not been identified. frontiersin.org

Glycosylation Engineering: Glycosylation can improve the solubility, stability, and bioavailability of flavonoids. nih.gov Synthetic biology enables the attachment of different sugar moieties to specific positions on the flavonoid core, creating a wide array of novel glycosides. mdpi.com Glycosyltransferases (GTs) are key enzymes in this process, and new GTs with broad substrate ranges are being discovered and engineered. mdpi.com

Combinatorial Biosynthesis: By combining biosynthetic genes from various plants and microorganisms in a heterologous host, it is possible to create novel pathways that produce unique flavonoid structures. semanticscholar.org Cell-free systems are particularly useful for rapidly prototyping these new enzyme combinations. semanticscholar.org

De Novo Enzyme Design: Machine learning and protein engineering approaches are being used to design enzymes from scratch that can catalyze specific, non-natural reactions, further expanding the chemical space of accessible flavonoids. mdpi.comresearchgate.net

These strategies hold immense promise for developing new drug candidates and functional food ingredients with improved properties. frontiersin.org The ability to create and screen large libraries of new-to-nature flavonoids will accelerate the discovery of compounds with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. How is 3,6,2',3'-Tetrahydroxyflavone detected and quantified in plant extracts?

  • Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS-MS) is the gold standard for detecting and quantifying this compound in complex matrices like plant extracts. This method allows for high sensitivity and specificity, even in the presence of structurally similar flavonoids. For example, in a recent study, this compound was successfully isolated from a genus previously unreported for its presence using HPLC/MS-MS, with validation via ANOVA to ensure statistical significance (P ≤ 0.05) .

Q. What are the primary biological activities reported for this compound?

  • Key Findings :

  • Xanthine Oxidase (XOD) Inhibition : The compound exhibits potent XOD inhibitory activity (IC50 = 10.488 µM), which is critical for studying gout and hyperuricemia mechanisms .
  • Antioxidant Activity : Structural hydroxylation at positions 3, 6, 2', and 3' enhances free radical scavenging, as demonstrated in assays using DPPH and ABTS radicals .
  • Nephroprotective Effects : Preclinical models show reduced serum creatinine and urea levels, indicating renal protective potential .

Advanced Research Questions

Q. How can researchers design experiments to assess the nephroprotective effects of this compound?

  • Experimental Design :

Animal Models : Use rodent models of chemically induced nephrotoxicity (e.g., cisplatin or gentamicin).

Biochemical Parameters : Measure markers like serum creatinine, blood urea nitrogen (BUN), and oxidative stress indicators (e.g., malondialdehyde, superoxide dismutase).

Dose-Response Analysis : Include at least three dose levels (low, medium, high) to establish efficacy and safety thresholds.

Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups, ensuring P ≤ 0.05 for significance .

Q. How can contradictions in reported IC50 values for enzyme inhibition be resolved?

  • Resolution Strategies :

  • Assay Standardization : Variability in IC50 values (e.g., XOD inhibition) may arise from differences in assay conditions (pH, temperature) or enzyme sources. Adopt protocols from authoritative studies, such as those using recombinant human XOD .
  • Compound Purity : Ensure >99% purity via HPLC-UV or LC-MS, as impurities can skew results. Reference standards from suppliers like ChemFaces (CAS 3440-24-2) are recommended for calibration .
  • Cross-Study Comparisons : Meta-analyses of data from multiple sources (e.g., J. Agric. Food Chem., Antioxidants) can identify trends and outliers .

Q. What structural features of this compound influence its bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Hydroxylation Pattern : The 3,6,2',3' arrangement enhances electron donation, improving antioxidant capacity compared to analogues like luteolin (3',4',5,7-tetrahydroxyflavone) .
  • Methoxy Group Effects : Substitution at position 6 (e.g., 6-methoxy derivatives) reduces XOD inhibition but may increase metabolic stability .
  • Planarity and Solubility : The flavone backbone’s planar structure aids in binding enzyme active sites, while hydroxyl groups improve water solubility for in vivo applications .

Q. What are the best practices for ensuring compound purity in pharmacological studies?

  • Quality Control :

  • Analytical Methods : Use LC-MS for identity confirmation and purity assessment (>99%).
  • Storage : Store at −20°C in amber vials to prevent photodegradation.
  • Batch Consistency : Request Certificates of Analysis (COA) from suppliers, including data on residual solvents and heavy metals .

Methodological Considerations

Q. How can researchers validate the antioxidant mechanisms of this compound?

  • Approaches :

  • In Vitro Assays : Combine DPPH/ABTS radical scavenging with ferric reducing antioxidant power (FRAP) assays.
  • Cellular Models : Use human renal proximal tubule cells (e.g., HK-2) to measure ROS suppression via flow cytometry.
  • In Vivo Correlates : Correlate antioxidant activity with reductions in lipid peroxidation markers (e.g., MDA) in animal tissues .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm hydroxyl and methoxy group positions.
  • UV-Vis Spectroscopy : Detect absorption maxima (~270 nm for flavones) and shifts due to solvent polarity.
  • IR Spectroscopy : Identify O-H stretching (3200–3600 cm<sup>−1</sup>) and carbonyl (C=O) bands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.